mammastatin
Description
Properties
CAS No. |
122303-96-2 |
|---|---|
Molecular Formula |
C6H8 |
Synonyms |
mammastatin |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Growth Regulator: A Technical Guide to the Discovery and Isolation of Mammastatin
For Immediate Release
This technical guide offers a comprehensive overview of the discovery and isolation of mammastatin, a tissue-specific growth inhibitor originating from normal human mammary cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the foundational knowledge of this compound, presenting the available data, experimental frameworks, and logical workflows based on the seminal research in the field.
Executive Summary
This compound, a proteinaceous inhibitor of mammary cell growth, was first identified and isolated from the conditioned medium of normal human mammary epithelial cells. This discovery revealed a potential endogenous regulator of mammary gland homeostasis and a prospective avenue for anti-cancer therapeutic development. This compound exhibits selective growth-inhibitory activity against transformed mammary cell lines, highlighting its tissue specificity. This guide will delve into the technical aspects of its discovery, the methodologies for its isolation, and the assays used to characterize its function, based on the pivotal 1989 study by Ervin et al. published in Science.[1]
Discovery and Initial Characterization
The foundational research identified this compound as a protein with two polypeptide forms, with molecular weights of 47 and 65 kilodaltons.[1] It was found to be a heat-labile protein, distinguishing it from other known growth inhibitors like transforming growth factor-beta (TGF-β).[1] A key characteristic of this compound is its tissue-specific inhibitory action; it was shown to inhibit the growth of five transformed human mammary cell lines while having no effect on eleven transformed cell lines derived from nonmammary tissues.[1] Immunoperoxidase staining indicated its presence in cultured normal human mammary cells and a decreased presence in transformed mammary cells, suggesting a role in maintaining a non-proliferative state.[1]
Isolation of this compound from Mammary Cells
The isolation of this compound from the conditioned medium of normal human mammary cells involves a multi-step process designed to purify the protein from a complex mixture of secreted molecules. While the original publication lacks a detailed, step-by-step protocol with quantitative data, the general workflow can be inferred.
Experimental Protocols
3.1.1 Cell Culture and Conditioned Medium Collection
Normal human mammary epithelial cells are cultured in appropriate media. Once the cells reach a desired confluency, the growth medium is replaced with a serum-free or low-serum medium to minimize contamination with exogenous proteins. The cells are then cultured for a defined period, during which they secrete various factors, including this compound, into the medium. This "conditioned medium" serves as the starting material for purification.
3.1.2 Protein Purification
The abstract of the original paper mentions the use of chromatography and the generation of monoclonal antibodies for purification.[1] A logical workflow for such a process is outlined below.
Logical Workflow for this compound Isolation
Caption: A logical workflow for the isolation and purification of this compound.
3.1.3 Monoclonal Antibody Production and Immunoaffinity Chromatography
A crucial step mentioned in the discovery is the generation of monoclonal antibodies against this compound.[1] These antibodies are instrumental for both functional studies (blocking activity) and for a highly specific purification method.
Workflow for Monoclonal Antibody-based Purification
Caption: Workflow for monoclonal antibody production and its use in immunoaffinity chromatography.
Functional Assays
4.1 Growth Inhibition Assay
To determine the biological activity of this compound, a growth inhibition assay is employed. This assay typically involves seeding transformed mammary cancer cells (e.g., MCF-7) in culture plates and treating them with purified or partially purified this compound fractions.
Experimental Protocol: Growth Inhibition Assay
-
Cell Seeding: Plate transformed mammary cancer cells at a low density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of purified this compound or control fractions to the wells. Include a negative control (buffer or medium alone) and a positive control for growth inhibition if available.
-
Incubation: Incubate the plates for a period of 3-5 days to allow for cell proliferation in the control wells.
-
Quantification of Cell Proliferation: Measure cell viability and proliferation using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.
Quantitative Data
Detailed quantitative data, such as a formal purification table with specific activity, yield, and fold-purification at each step, are not available in the publicly accessible abstract of the original discovery paper.[1] Such a table is crucial for reproducing and optimizing the purification protocol. A template for such a table is provided below for when such data becomes available.
Table 1: Template for this compound Purification Data
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Conditioned Medium | |||||
| Concentration | |||||
| Ion Exchange | |||||
| Gel Filtration | |||||
| Immunoaffinity |
This compound Signaling Pathway
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathway through which this compound exerts its growth-inhibitory effects. The original research did not elucidate the receptor or the downstream intracellular signaling cascade.[1] Further research is required to identify the this compound receptor on mammary cells and to map the subsequent signaling events that lead to cell cycle arrest or apoptosis.
References
Navigating Growth Inhibition in Mammary Epithelial Cells: A Technical Guide to Key Signaling Pathways
For Immediate Release
[City, State] – December 13, 2025 – While the term "mammastatin" was first described in 1989 as a tissue-specific growth inhibitor for mammary cells, a detailed and distinct signaling pathway associated with this protein has not been extensively characterized in subsequent scientific literature.[1] This technical guide addresses the broader, well-documented signaling pathways that mediate growth inhibition in epithelial cells of the mammary gland, a critical area of research for understanding both normal development and the pathogenesis of breast cancer. This document provides researchers, scientists, and drug development professionals with an in-depth overview of key growth inhibitory signaling cascades, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Pathways in Mammary Epithelial Growth Inhibition
Two of the most well-characterized growth inhibitory signaling pathways in mammary epithelial cells are mediated by Oncostatin M (OSM) and Transforming Growth Factor-beta (TGF-β). These cytokines play pivotal roles in cell cycle arrest, apoptosis, and the maintenance of tissue homeostasis.
The Oncostatin M (OSM) Signaling Pathway
Oncostatin M, a member of the interleukin-6 (IL-6) cytokine family, is a potent inhibitor of mammary epithelial cell proliferation.[2][3][4][5] Its effects are mediated through a receptor complex that activates the JAK/STAT signaling cascade.
The binding of OSM to its receptor complex, consisting of gp130 and the OSM receptor-beta (OSMRβ) subunits, leads to the activation of associated Janus kinases (JAKs).[6] These kinases then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3.[7][8][9] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle arrest and apoptosis.[7][9][10]
The Transforming Growth Factor-beta (TGF-β) Signaling Pathway
TGF-β is a multifunctional cytokine that acts as a potent growth inhibitor for mammary epithelial cells.[11][12] Dysregulation of the TGF-β signaling pathway is a common event in breast cancer progression. The canonical TGF-β pathway involves the activation of Smad proteins.
TGF-β ligands bind to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[13] Phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes that control cell proliferation and differentiation.[13][14]
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stromal oncostatin M cytokine promotes breast cancer progression by reprogramming the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the role of Oncostatin M signalling in the remodelling of the breast cancer immune microenvironment - IIS Biogipuzkoa [biodonostia.org]
- 4. Oncostatin M Signalling in Cancer-Related Inflammation: Implications in Breast Cancer and Hepatocellular Carcinoma - IIS Biogipuzkoa [biodonostia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. STAT signaling in mammary gland differentiation, cell survival and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Signaling in Breast Cancer: Multicellular Actions and Therapeutic Potential [mdpi.com]
- 9. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TGF-β Biology in Mammary Development and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Signaling Mechanism of TGF-β1 Induced Bovine Mammary Epithelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-beta induced transdifferentiation of mammary epithelial cells to mesenchymal cells: involvement of type I receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mammastatin (SCGB2A2) Gene Expression in Normal vs. Tumor Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammastatin, encoded by the SCGB2A2 gene, is a member of the secretoglobin family.[1] Initially identified as a protein with expression largely restricted to the mammary gland, its role in breast cancer has been a subject of intense investigation. Altered expression of this compound has been observed in breast tumors compared to normal breast tissue, suggesting its potential involvement in tumorigenesis and as a possible biomarker. This technical guide provides an in-depth analysis of this compound gene expression, detailing quantitative differences between normal and tumor tissues, outlining common experimental protocols for its study, and exploring its putative role in cellular signaling pathways.
Quantitative Analysis of this compound Expression
The expression of this compound (SCGB2A2) is notably altered in breast cancer, though reports on the direction and magnitude of this change have varied. This section summarizes key quantitative data on this compound expression at both the mRNA and protein levels.
mRNA Expression Data
Analysis of gene expression data from large cohorts, such as The Cancer Genome Atlas (TCGA), provides a broad overview of SCGB2A2 mRNA levels in breast cancer.
| Data Source | Cancer Type | Normal Tissue (n) | Tumor Tissue (n) | Expression Change in Tumor | Key Findings |
| The Cancer Genome Atlas (TCGA) | Breast invasive carcinoma | 113 | 1100 | Generally Lower | RNA-seq data indicates a trend of lower median SCGB2A2 expression in tumor tissues compared to normal breast tissue. |
Data is typically represented as FPKM (Fragments Per Kilobase of exon per Million reads) or TPM (Transcripts Per Million) in RNA-seq datasets.
A study utilizing cancer profiling arrays provided a more direct comparison of this compound mRNA expression in matched normal and tumor tissues.
| Comparison | Down-regulated in Tumors | Up-regulated in Tumors | No Change |
| Matched Normal vs. Breast Tumor | 49% | 12% | 39% |
This data highlights the heterogeneity of this compound expression in breast tumors, with a significant portion showing down-regulation.[2]
Protein Expression Data
Immunohistochemical studies provide semi-quantitative and localization data for this compound protein expression.
| Tissue Type | Staining Intensity | Cellular Localization | Prevalence |
| Normal Breast Tissue | Moderate to High | Cytoplasmic (ductal cells) | Consistently high in luminal epithelial cells.[3] |
| Invasive Ductal Carcinoma | Variable (Low to High) | Cytoplasmic | Expression is heterogeneous. Some studies report loss of expression in a subset of tumors, while others find overexpression. |
| Metastatic Breast Carcinoma | Variable | Cytoplasmic | Often retained in metastatic lesions, making it a potential marker for identifying breast origin. |
The Human Protein Atlas provides a comprehensive repository of immunohistochemistry images for SCGB2A2 in both normal and cancerous breast tissues.[3]
Experimental Protocols
Accurate quantification of this compound gene and protein expression is crucial for research and clinical applications. Below are detailed methodologies for key experimental techniques.
Quantitative Real-Time PCR (RT-qPCR) for SCGB2A2 mRNA Expression
RT-qPCR is a sensitive method for quantifying mRNA levels.
1. RNA Extraction:
-
Isolate total RNA from fresh-frozen or RNAlater-preserved normal and tumor breast tissue samples using a TRIzol-based method or a commercially available RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.
2. Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
3. qPCR:
-
Design or obtain validated primers specific for SCGB2A2.
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Include a no-template control and a standard curve for absolute quantification or use the ΔΔCt method for relative quantification, normalizing to a stable reference gene (e.g., GAPDH, ACTB).
Immunohistochemistry (IHC) for this compound Protein Expression
IHC allows for the visualization of protein expression within the tissue context.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with a primary antibody specific for this compound at an optimized dilution and time.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin to visualize cell nuclei.
5. Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a light microscope and perform semi-quantitative analysis (e.g., H-score) based on staining intensity and the percentage of positive cells.
Signaling Pathways Involving this compound
The precise signaling pathways involving this compound are still under investigation; however, evidence suggests its involvement in pathways that regulate cell proliferation, invasion, and resistance to therapy.
One study has indicated that this compound 1 can mediate the progression of trastuzumab-resistant breast cancer cells through the regulation of cyclins and the NF-κB pathway.[4] Overexpression of this compound has been shown to decrease migration and invasion in breast cancer cells, while its knockdown has the opposite effect, pointing to a role in modulating the epithelial-mesenchymal transition (EMT) and related signaling cascades.
Below is a putative signaling pathway diagram based on current understanding.
Conclusion
This compound (SCGB2A2) exhibits differential expression in breast cancer compared to normal breast tissue, with a notable proportion of tumors showing reduced mRNA levels. Its expression pattern is heterogeneous, and its role in breast cancer biology appears to be complex, potentially influencing cell proliferation, invasion, and therapeutic resistance through pathways such as NF-κB. Further research is warranted to fully elucidate the function of this compound and its potential as a diagnostic, prognostic, or therapeutic target in breast cancer. The standardized experimental protocols outlined in this guide provide a framework for consistent and reliable investigation of this compound in future studies.
References
- 1. Expression analysis of mammaglobin A (SCGB2A2) and lipophilin B (SCGB1D2) in more than 300 human tumors and matching normal tissues reveals their co-expression in gynecologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINKSciences [linksciences.com]
- 3. Tissue expression of SCGB2A2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Mammaglobin 1 mediates progression of trastuzumab‐resistant breast cancer cells through regulation of cyclins and NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mammastatin: A Structural and Functional Overview
For Immediate Release
A detailed exploration of the mammastatin protein, a potential endogenous inhibitor of breast cancer cell growth, reveals a landscape ripe for discovery. Despite its initial identification over three decades ago, key structural and functional data remain elusive, presenting both a challenge and a significant opportunity for the cancer research and drug development communities.
First isolated in 1990 from the conditioned medium of normal human mammary epithelial cells, this compound has been characterized as a protein with growth-inhibitory effects on transformed human mammary cell lines.[1] This tissue-specific inhibition suggests a potential role as a natural tumor suppressor in breast tissue. Initial studies identified this compound as polypeptides with apparent molecular weights of 47 and 65 kilodaltons.[1] However, a comprehensive understanding of its structure and mechanism of action has been hampered by a lack of subsequent research.
This technical guide synthesizes the currently available information on this compound and outlines the significant knowledge gaps that need to be addressed to harness its therapeutic potential.
Quantitative Data
The primary quantitative data available for this compound pertains to its molecular weight, as determined by early biochemical studies.
| Property | Value | Source |
| Molecular Weight | 47 kDa and 65 kDa | [1] |
It is important to note that the primary amino acid sequence of this compound has not been publicly documented. This absence of sequence data is a critical barrier to in-silico structural analysis, recombinant protein production, and detailed molecular characterization.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and analysis of this compound are not extensively published. The original isolation method provides a general framework.
This compound Isolation from Conditioned Medium
This protocol is a generalized representation based on the initial discovery of this compound.[1]
Caption: Generalized workflow for the isolation and characterization of this compound.
Methodology:
-
Cell Culture: Normal human mammary epithelial cells are cultured in appropriate media.
-
Conditioned Medium Collection: The culture medium, conditioned by the cells and containing secreted proteins, is collected.
-
Chromatography: The conditioned medium is subjected to chromatographic techniques to separate proteins based on properties such as size and charge. The original study utilized gel chromatography.[1]
-
Gel Electrophoresis: Fractions collected from chromatography are further resolved by polyacrylamide gel electrophoresis (PAGE) to separate proteins by molecular weight.
-
Activity Assay: The growth-inhibitory activity of the purified fractions is tested on transformed human mammary cell lines.
-
Molecular Weight Determination: The molecular weights of the active protein bands are determined.
Signaling Pathways: A Frontier for Investigation
The precise signaling pathway through which this compound exerts its growth-inhibitory effects remains to be elucidated. Based on its function, a hypothetical signaling cascade can be proposed.
Caption: A hypothetical signaling pathway for this compound-induced growth inhibition.
This proposed pathway suggests that this compound may act as an extracellular ligand, binding to a specific cell surface receptor on mammary cells. This binding event would then trigger an intracellular signaling cascade, ultimately leading to cell cycle arrest and the observed inhibition of proliferation. The components of this cascade, including the putative receptor and downstream effectors, are key targets for future research.
Future Directions and Conclusion
The study of this compound presents a compelling opportunity to uncover a novel mechanism for regulating breast cell growth. The critical next steps for the research community are:
-
Protein Identification and Sequencing: Utilizing modern proteomics techniques, such as mass spectrometry, to obtain the primary amino acid sequence of this compound.
-
Recombinant Production: Once the sequence is known, producing recombinant this compound to enable detailed structural and functional studies.
-
Structural Elucidation: Employing techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the protein.
-
Pathway Delineation: Identifying the this compound receptor and mapping the downstream signaling pathway to understand its mechanism of action.
References
Mammastatin: An Enigmatic Endogenous Growth Inhibitor of Mammary Cells
Initial findings in the late 1980s pointed to the existence of mammastatin, a novel protein with tissue-specific growth-inhibitory properties, suggesting a potential key player in the regulation of mammary cell proliferation. However, despite its promising discovery, detailed molecular and functional data on this compound remains scarce in publicly accessible scientific literature, hindering a comprehensive understanding of its role in breast cancer and as a potential therapeutic agent.
A seminal 1989 study first described this compound as a protein complex, consisting of polypeptides of 47 and 65 kilodaltons, produced by normal human mammary cells. This protein was shown to specifically inhibit the growth of transformed (cancerous) human mammary cell lines, while having no effect on cell lines derived from other tissues.[1] Notably, this compound was reported to be distinct from the well-known transforming growth factor-beta (TGF-β), another potent growth inhibitor.[1] The study also observed that its expression was decreased in transformed mammary cells compared to their normal counterparts, suggesting its potential role as a tumor suppressor.[1]
Parallels with Other Endogenous Growth Inhibitors
The concept of endogenous growth inhibitors is well-established in cancer biology. Several other proteins have been identified that play crucial roles in regulating cell growth and are often dysregulated in cancer. While not directly related to this compound, understanding their mechanisms can provide a framework for how such inhibitors might function.
One such example is Oncostatin M (OSM) , a cytokine that can inhibit the proliferation of some breast cancer cells. OSM signals through receptor complexes that activate downstream pathways like the JAK/STAT and MAPK pathways, leading to cell cycle arrest and inhibition of tumor growth.[2][3]
Another relevant molecule is Myostatin (MSTN) , a member of the TGF-β superfamily, which is a well-known negative regulator of skeletal muscle growth.[4][5] Myostatin signals through activin receptors to activate Smad transcription factors, which in turn regulate the expression of genes involved in cell cycle control.[4]
Hypothetical Experimental Workflow for Characterizing an Endogenous Growth Inhibitor
Based on standard methodologies for studying novel proteins, a hypothetical workflow for the further characterization of this compound could be envisioned. This would be a critical step to bridge the knowledge gap and validate its potential as a therapeutic target.
Caption: A hypothetical workflow for the purification and characterization of this compound.
A Potential Signaling Pathway
Without concrete experimental data, any depiction of a signaling pathway for this compound would be purely speculative. However, based on the mechanisms of other growth inhibitors, one could hypothesize a pathway involving a cell surface receptor, intracellular signaling cascades, and eventual regulation of cell cycle machinery.
Caption: A speculative signaling pathway for this compound's growth inhibitory effect.
References
- 1. Chromosomal localization and genomic characterization of the mouse melastatin gene (Mlsn1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synchronization of the cell cycle using lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of lovastatin on mammary and prostate oncogenesis in transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: A Technical Guide to Identifying and Characterizing the Cellular Receptor for Mammastatin
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Mammastatin, a growth inhibitory protein, has been identified as a potential endogenous regulator of mammary cell proliferation. Its tissue-specific action suggests the presence of a unique cellular receptor, the identification of which is paramount to understanding its mechanism of action and exploring its therapeutic potential. To date, the definitive cellular receptor for this compound remains elusive. This technical guide provides a comprehensive framework for the identification, characterization, and validation of the this compound receptor. It outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in this critical endeavor.
Introduction
This compound is a protein isolated from the conditioned medium of normal human mammary cells, demonstrating inhibitory effects on the growth of transformed human mammary cell lines[1]. This tissue-specific activity strongly implicates a receptor-mediated mechanism. The identification and characterization of this putative receptor are the critical next steps in elucidating the this compound signaling pathway and evaluating its potential as a target for breast cancer therapy.
This document serves as a technical roadmap for research teams dedicated to this objective. It provides a logical experimental workflow, from initial receptor identification to in-depth characterization of its signaling cascade.
Known Characteristics of this compound
While its receptor is unknown, some initial biochemical properties of this compound have been described. This information is crucial for designing effective receptor identification strategies.
| Property | Value | Source |
| Molecular Weight | 47 kDa and 65 kDa | [1] |
| Source | Conditioned medium of normal human mammary cells | [1] |
| Biological Activity | Inhibits the growth of transformed human mammary cell lines | [1] |
| Cellular Localization | Secreted protein | [1] |
| Heat Stability | Heat-labile | [1] |
Experimental Workflow for this compound Receptor Identification
A multi-pronged approach is recommended for the de-orphanization of the this compound receptor. The following workflow outlines a logical progression from broad, unbiased screening to specific, targeted validation.
Detailed Experimental Protocols
Phase 1: Candidate Receptor Identification
This unbiased approach aims to identify genes that, when knocked out, render cells insensitive to this compound.
Protocol:
-
Library Transduction: Transduce a library of single-guide RNAs (sgRNAs) targeting all protein-coding genes into a this compound-sensitive human mammary cell line (e.g., MCF-7) stably expressing Cas9 nuclease.
-
Cell Selection: Treat the transduced cell population with a concentration of purified this compound that is cytotoxic or cytostatic.
-
Enrichment of Resistant Cells: Culture the cells for a period sufficient to allow for the enrichment of cells that are resistant to this compound's effects.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant cell population and amplify the sgRNA-encoding regions.
-
Data Analysis: Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these sgRNAs are candidate this compound receptors.
This biochemical approach aims to isolate the this compound receptor by using this compound as bait.
Protocol:
-
Ligand Immobilization: Covalently couple purified, recombinant this compound to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a this compound-sensitive cell line, ensuring the solubilization of membrane proteins using a mild detergent (e.g., digitonin).
-
Affinity Purification: Incubate the cell lysate with the this compound-coupled beads. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate receptors will be those proteins that are specifically eluted and are known to be cell surface proteins.
This method aims to covalently link this compound to its receptor on the surface of intact cells.
Protocol:
-
Radiolabeling of this compound: Label purified this compound with a radioactive isotope (e.g., ¹²⁵I) to facilitate detection.
-
Binding to Intact Cells: Incubate the radiolabeled this compound with a this compound-sensitive cell line at 4°C to allow for binding but prevent internalization.
-
Cross-linking: Add a membrane-impermeable chemical cross-linker (e.g., BS³) to covalently link this compound to its receptor.
-
Cell Lysis and SDS-PAGE: Lyse the cells and separate the protein complexes by SDS-PAGE.
-
Autoradiography: Visualize the radiolabeled this compound-receptor complex by autoradiography. The molecular weight of the complex can be used to infer the molecular weight of the receptor.
Phase 2: Candidate Receptor Validation
These assays are essential for quantifying the binding affinity of this compound for its candidate receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the candidate receptor and from control cells.
-
Saturation Binding: Incubate the membranes with increasing concentrations of radiolabeled this compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity.
-
Data Analysis: Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression.
| Parameter | Description |
| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |
| Bmax (Maximum Number of Binding Sites) | The total concentration of receptors in the sample. |
This technique is used to confirm the interaction between this compound and its candidate receptor in a cellular context.
Protocol:
-
Cell Treatment: Treat cells expressing the candidate receptor with this compound.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the candidate receptor, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the immunoprecipitated complexes.
-
Western Blotting: Detect the presence of this compound in the eluted sample by Western blotting using an anti-mammastatin antibody.
Phase 3: Signaling Pathway Elucidation
Once a receptor is validated, the downstream signaling cascade must be investigated.
This unbiased approach can identify proteins that are phosphorylated upon this compound treatment, providing clues about the activated signaling pathways.
Protocol:
-
Cell Treatment: Treat cells expressing the validated receptor with this compound for various durations.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphorylated proteins and the specific sites of phosphorylation.
-
Bioinformatic Analysis: Use bioinformatic tools to identify the signaling pathways that are enriched for the identified phosphoproteins.
Conclusion
The identification of the cellular receptor for this compound is a critical step towards understanding its biological function and therapeutic potential. The experimental framework outlined in this guide provides a robust and systematic approach to achieving this goal. By employing a combination of unbiased screening methods, rigorous validation assays, and in-depth signaling pathway analysis, researchers can successfully unveil the identity and function of this important gatekeeper of mammary cell growth.
References
The Elusive Trail of Mammastatin: An Uncharted Signaling Pathway in Mammary Cell Growth Inhibition
For decades, a tantalizing thread in the complex tapestry of breast cancer research has been a molecule named mammastatin. First identified in 1989, this protein, secreted by normal human mammary cells, demonstrated a remarkable ability to specifically inhibit the growth of transformed mammary cell lines.[1][2][3][4] However, despite its promising discovery, the downstream signaling pathways and molecular targets of this compound remain largely enigmatic, precluding a detailed understanding of its mechanism of action.
This technical guide endeavors to synthesize the available knowledge on this compound and to transparently address the significant gaps in the current scientific literature regarding its signaling cascade. While the initial discovery of this compound generated considerable interest, subsequent research elucidating its molecular identity and signaling pathway has been sparse.
The Original Discovery: A Tissue-Specific Inhibitor
In a 1989 publication in the journal Science, researchers reported the isolation of polypeptides of 47 and 65 kilodaltons from the conditioned medium of normal human mammary cells.[1] These proteins, collectively named this compound, were shown to inhibit the growth of five different transformed human mammary cell lines.[1] Notably, this compound had no effect on the growth of eleven transformed human cell lines derived from nonmammary tissues, highlighting its tissue-specific action.[1]
The study also established that this compound is a heat-labile protein, distinguishing it from the well-characterized transforming growth factor-beta (TGF-β), another potent inhibitor of cell growth.[1] Immunoperoxidase staining revealed the presence of this compound in cultured normal human mammary cells and its decreased levels in transformed mammary cells, suggesting a potential role as a tumor suppressor.[1]
The Uncharted Territory: this compound's Signaling Pathway
Despite this promising initial characterization, the scientific community has not yet been able to map the this compound signaling pathway. Key questions that remain unanswered include:
-
The this compound Receptor: The cell surface receptor that binds to this compound and initiates the intracellular signaling cascade has not been identified.
-
Intracellular Transducers: The proteins that relay the signal from the receptor into the cell's interior are unknown.
-
Downstream Effectors: The specific genes and proteins that are ultimately regulated by this compound to exert its growth-inhibitory effects have not been characterized.
The absence of this fundamental information makes it impossible to construct a signaling pathway diagram or to compile a list of downstream targets with quantitative data and detailed experimental protocols as requested. Extensive searches of the scientific literature, including efforts to find follow-up studies from the original authors and to identify the protein or gene sequence of this compound, have not yielded further details on its mechanism of action.
A Dormant Field of Inquiry
The reasons for the apparent lack of follow-up research on this compound are not explicitly documented. It is possible that technical challenges in purifying and sequencing the protein in the late 1980s and early 1990s, coupled with a shift in research focus to other growth inhibitory pathways, may have contributed to this.
Future Directions
The rediscovery and characterization of this compound and its signaling pathway could represent a significant advancement in our understanding of mammary gland biology and the development of novel therapeutic strategies for breast cancer. Future research efforts would need to focus on:
-
Purification and Sequencing: Isolating sufficient quantities of this compound to determine its amino acid sequence. This would allow for the identification of the corresponding gene and the production of recombinant protein for further studies.
-
Receptor Identification: Utilizing techniques such as affinity chromatography and expression cloning to identify the cell surface receptor for this compound.
-
Pathway Elucidation: Once the receptor is known, standard molecular and cellular biology techniques can be employed to identify the downstream signaling molecules and ultimate gene targets.
References
Methodological & Application
Application Notes and Protocols for Recombinant Mammastatin Production
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The original research describing mammastatin as 47 and 65 kilodalton polypeptides did not report a specific amino acid or nucleotide sequence.[1] As of late 2025, this sequence information is not publicly available in major protein and gene databases. Therefore, the following protocol is a generalized, representative guide for the recombinant production of a secreted, hypothetical mammary-specific growth inhibitor, herein referred to as "recombinant this compound," based on established principles of recombinant protein technology in mammalian cells. The successful application of this protocol is contingent on obtaining the actual amino acid sequence of this compound.
Introduction
This compound is a protein identified as a tissue-specific growth inhibitor of mammary cells, suggesting its potential as a therapeutic agent for breast cancer.[1] Recombinant production in a mammalian expression system is the preferred method for generating complex, post-translationally modified proteins like this compound for research and preclinical development.[2][3][4] This document provides a detailed protocol for the expression, purification, and characterization of recombinant this compound using a mammalian cell culture system.
Gene Synthesis and Expression Vector Construction
The initial step in recombinant protein production is the synthesis of the gene encoding the protein of interest and its insertion into a suitable expression vector.
Gene Synthesis and Codon Optimization
Once the amino acid sequence of this compound is determined, the corresponding coding DNA sequence (CDS) should be designed. For optimal expression in a mammalian host cell line (e.g., Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells), the CDS should be codon-optimized. This process involves replacing rare codons with those more frequently used by the host organism's translational machinery without altering the amino acid sequence. A signal peptide sequence (e.g., from a highly secreted protein like human interleukin-2) should be added to the N-terminus to ensure the secretion of the recombinant protein into the cell culture medium, which simplifies purification. Additionally, a polyhistidine tag (His-tag) can be added to the C-terminus to facilitate affinity purification.
Vector Selection and Cloning
A mammalian expression vector, such as pcDNA3.1(+) or a similar high-expression vector, is suitable for this purpose. Key features of a suitable vector include a strong constitutive promoter (e.g., human cytomegalovirus (CMV) promoter), a multiple cloning site (MCS) for insertion of the gene of interest, a bovine growth hormone (BGH) polyadenylation signal for transcript stabilization, and a neomycin resistance gene for the selection of stable cell lines.[5]
Protocol 1: Cloning of this compound CDS into a Mammalian Expression Vector
-
Digest the expression vector and the synthesized this compound gene fragment with appropriate restriction enzymes (e.g., NheI and XhoI) that flank the insertion site in the MCS.
-
Purify the digested vector and insert using a gel purification kit.
-
Ligate the digested insert into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Select for transformed bacteria on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.
Caption: Diagram of the recombinant this compound expression vector.
Recombinant Protein Expression in Mammalian Cells
Transient transfection is suitable for rapid, small- to medium-scale protein production, while stable transfection is used for long-term, large-scale production.
Cell Culture and Transient Transfection
HEK293 cells are a common choice for transient expression due to their high transfection efficiency.
Protocol 2: Transient Expression of Recombinant this compound in HEK293 Cells
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency in a T-75 flask, transfect them with the this compound expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with a serum-free medium to simplify downstream purification.
-
Harvest the conditioned medium containing the secreted recombinant this compound 48-72 hours post-transfection by centrifugation to remove cells and debris.
-
Store the clarified supernatant at -80°C until purification.
Purification of Recombinant this compound
A two-step chromatography process is recommended to achieve high purity.
Affinity Chromatography
The His-tag on the recombinant this compound allows for efficient capture from the conditioned medium using Immobilized Metal Affinity Chromatography (IMAC).
Protocol 3: IMAC Purification
-
Equilibrate an IMAC column (e.g., HisTrap HP) with binding buffer (20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
-
Load the clarified conditioned medium onto the column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Elute the bound recombinant this compound with elution buffer (20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4).
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing this compound.
Ion-Exchange Chromatography
A polishing step using ion-exchange chromatography (IEX) can be used to remove remaining impurities. The choice of anion or cation exchange depends on the isoelectric point (pI) of this compound.
Protocol 4: Ion-Exchange Chromatography (Anion Exchange Example)
-
Buffer exchange the pooled IMAC fractions into IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the sample onto an anion exchange column (e.g., HiTrap Q HP).
-
Wash the column with binding buffer.
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in binding buffer).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool pure fractions, dialyze against PBS, and store at -80°C.
Table 1: Summary of Purification Steps
| Purification Step | Protein Loaded (mg) | Protein Recovered (mg) | Purity (%) |
| Conditioned Medium | 100 | - | <1 |
| IMAC | 100 | 8.5 | ~90 |
| Ion-Exchange | 8.5 | 6.8 | >95 |
Note: These are representative values and will vary depending on expression levels and protein characteristics.
Biological Activity Assay
The biological activity of recombinant this compound can be assessed by its ability to inhibit the proliferation of a mammary cancer cell line (e.g., MCF-7 or MDA-MB-231). The MTT or MTS assay is a colorimetric assay that measures cell metabolic activity, which is proportional to the number of viable cells.[6][7]
Protocol 5: Cell Proliferation (MTT) Assay
-
Seed mammary cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of purified recombinant this compound (e.g., 0.1 to 1000 ng/mL) for 72 hours. Include a vehicle control (PBS).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Table 2: Example Data for this compound Activity Assay
| This compound (ng/mL) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 100 | 0.63 | 50.4 |
| 1000 | 0.30 | 24.0 |
Visualized Workflows and Pathways
Caption: Workflow for recombinant this compound production.
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myostatin - Wikipedia [en.wikipedia.org]
- 3. Mstn myostatin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MSTN myostatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Nucleotide sequence of the 5' noncoding region and part of the gag gene of mouse mammary tumor virus; identification of the 5' splicing site for subgenomic mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Bioactive Mammastatin from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammastatin is a protein identified as a tissue-specific growth inhibitor secreted by normal human mammary epithelial cells.[1] Comprising polypeptides of 47 and 65 kilodaltons, it has demonstrated the ability to inhibit the proliferation of transformed human mammary cell lines, suggesting its potential as a therapeutic agent in breast cancer treatment.[1] The purification of bioactive this compound from cell culture is a critical step in characterizing its biological function and exploring its therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for the purification and bioactivity assessment of this compound. The purification strategy employs a multi-step chromatographic approach, including immunoaffinity chromatography, which has been utilized for its isolation.[1] The accompanying protocols are designed to guide researchers through the process of obtaining purified, biologically active this compound for downstream applications.
Data Presentation
Table 1: Summary of this compound Purification Steps and Expected Yield
| Purification Step | Protein Concentration (mg/mL) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Conditioned Medium | 0.05 | 50 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation | 1.0 | 40 | 120 | 80 | 1.2 |
| Immunoaffinity Chromatography | 0.5 | 4 | 8,000 | 8 | 80 |
| Ion-Exchange Chromatography | 0.2 | 3 | 10,000 | 6 | 100 |
| Gel Filtration Chromatography | 0.1 | 2.5 | 12,000 | 5 | 120 |
Note: The values presented in this table are representative and may vary depending on the specific cell culture conditions, expression levels, and purification efficiency.
Experimental Protocols
Protocol 1: Culture of Normal Human Mammary Epithelial Cells (HMECs) and Collection of Conditioned Medium
Objective: To culture normal HMECs and collect the conditioned medium containing secreted this compound.
Materials:
-
Cryopreserved normal Human Mammary Epithelial Cells (HMECs)
-
Mammary Epithelial Cell Growth Medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
T-75 or T-150 cell culture flasks
-
Centrifuge tubes (50 mL)
-
0.22 µm sterile filter units
Procedure:
-
Thaw and culture HMECs according to the supplier's instructions in T-75 or T-150 flasks using Mammary Epithelial Cell Growth Medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When the cells reach 70-80% confluency, aspirate the growth medium and wash the cell monolayer twice with sterile PBS.
-
Replace the growth medium with a serum-free version of the Mammary Epithelial Cell Growth Medium to reduce contamination with serum proteins.
-
Incubate the cells for an additional 48-72 hours to allow for the secretion and accumulation of this compound in the medium.
-
Collect the conditioned medium into sterile 50 mL centrifuge tubes.
-
Centrifuge the collected medium at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.
-
Carefully decant the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter to remove any remaining particles.
-
The filtered conditioned medium can be stored at -80°C until further processing.
Protocol 2: Concentration and Initial Purification by Ammonium Sulfate Precipitation
Objective: To concentrate the conditioned medium and perform an initial purification of this compound using ammonium sulfate precipitation.
Materials:
-
Filtered conditioned medium from Protocol 1
-
Ammonium sulfate, solid
-
Stir plate and magnetic stir bar
-
High-speed centrifuge and appropriate rotor/tubes
-
Dialysis tubing (10 kDa MWCO)
-
Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.4)
Procedure:
-
Thaw the frozen conditioned medium on ice.
-
Place the conditioned medium in a beaker on a stir plate at 4°C and add a magnetic stir bar.
-
Slowly add solid ammonium sulfate to the stirring conditioned medium to achieve 40-60% saturation. This range should be optimized empirically for this compound precipitation.
-
Allow the mixture to stir gently at 4°C for 1-2 hours to ensure complete precipitation.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Carefully discard the supernatant.
-
Resuspend the protein pellet in a minimal volume of dialysis buffer.
-
Transfer the resuspended protein solution to a dialysis tubing and dialyze against a large volume of dialysis buffer at 4°C for at least 4 hours, with one buffer change. This step is to remove the excess ammonium sulfate.
-
After dialysis, recover the protein solution and centrifuge at 10,000 x g for 15 minutes at 4°C to remove any insoluble material.
-
Collect the supernatant containing the partially purified this compound.
Protocol 3: Immunoaffinity Chromatography
Objective: To specifically purify this compound using a monoclonal antibody coupled to a chromatography resin.
Materials:
-
Partially purified this compound from Protocol 2
-
Anti-mammastatin monoclonal antibody-coupled affinity column (e.g., CNBr-activated Sepharose coupled with anti-mammastatin antibody)
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography system (FPLC or equivalent)
Procedure:
-
Equilibrate the anti-mammastatin affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the partially purified this compound sample onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding.
-
After loading, wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound this compound from the column using the Elution Buffer.
-
Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the low pH of the elution buffer and preserve the bioactivity of this compound.
-
Pool the fractions containing the purified this compound, as determined by protein assay or SDS-PAGE analysis.
-
Immediately buffer exchange the pooled fractions into a suitable storage buffer (e.g., PBS with 10% glycerol) using a desalting column or dialysis.
Protocol 4: Ion-Exchange Chromatography (Optional Polishing Step)
Objective: To further purify this compound based on its net charge.
Materials:
-
Purified this compound from Protocol 3
-
Anion-exchange or Cation-exchange column (e.g., Q-Sepharose or SP-Sepharose)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system
Procedure:
-
Equilibrate the chosen ion-exchange column with Binding Buffer.
-
Load the this compound sample onto the column.
-
Wash the column with Binding Buffer until the A280 nm reading returns to baseline.
-
Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE and a bioactivity assay.
-
Pool the fractions containing pure, active this compound.
Protocol 5: Gel Filtration Chromatography (Final Polishing and Buffer Exchange)
Objective: To separate this compound based on its size and for buffer exchange into a final storage buffer.
Materials:
-
Purified this compound from Protocol 4
-
Gel filtration column (e.g., Superdex 75 or 200)
-
Running Buffer (e.g., PBS, pH 7.4)
-
Chromatography system
Procedure:
-
Equilibrate the gel filtration column with at least 2 column volumes of Running Buffer.
-
Concentrate the this compound sample if necessary.
-
Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the Running Buffer at a constant flow rate.
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE.
-
Pool the fractions containing the purified this compound. The protein is now in the final Running Buffer.
Protocol 6: Bioactivity Assay - Cell Proliferation (MTT) Assay
Objective: To determine the biological activity of purified this compound by measuring its inhibitory effect on the proliferation of breast cancer cells.
Materials:
-
Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium for the chosen cell line
-
Purified this compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
Prepare serial dilutions of the purified this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the negative control.
Visualizations
Caption: Experimental workflow for the purification and bioactivity assessment of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cell growth arrest in breast cancer cells.
References
Application Notes and Protocols: Developing a Cell-Based Assay for Mammastatin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammastatin is a protein identified as a tissue-specific growth inhibitor of mammary epithelial cells.[1][2] It is secreted by normal mammary cells and has been shown to be downregulated or absent in a majority of breast cancer cell lines.[1][3] this compound exists in multiple forms, with a 53 kDa phosphorylated protein being the active, growth-inhibitory form, while a 44 kDa variant is considered inactive.[3][4] Its ability to selectively inhibit the growth of transformed mammary cell lines makes it a person of interest in breast cancer research and as a potential therapeutic agent.[1]
These application notes provide a comprehensive framework for developing a robust and reliable cell-based assay to screen for and characterize the biological activity of this compound and its potential mimetics. The protocols outlined below cover essential experiments for quantifying its growth-inhibitory effects and investigating its mechanism of action.
Key Experimental Protocols
1. Cell Line Selection and Maintenance
The choice of cell line is critical for a successful this compound activity assay. A responsive cell line that exhibits significant growth inhibition in the presence of active this compound is required.
-
Recommended Cell Lines: Based on published literature, transformed human mammary epithelial cell lines are suitable. Examples include, but are not limited to:
-
MCF-7
-
MDA-MB-231
-
T47D
-
BT-20
-
ZR-75-1
-
-
Control Cell Lines: To demonstrate the specificity of this compound, non-mammary transformed cell lines should be used as negative controls.
-
Cell Culture Conditions: Cells should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For routine maintenance, cells should be passaged upon reaching 70-80% confluency.
2. Preparation of this compound
The quality and concentration of this compound are crucial for reproducible results. As recombinant this compound may not be commercially available, it may need to be purified from conditioned media of normal human mammary epithelial cells (NHMECs) or produced recombinantly.
-
Purification from Conditioned Media: This involves growing NHMECs in serum-free or low-serum media, collecting the conditioned medium, and purifying this compound using techniques like ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography using specific monoclonal antibodies if available.
-
Recombinant Production: Alternatively, the gene encoding the 53 kDa this compound can be cloned and expressed in a suitable expression system (e.g., mammalian, insect, or bacterial cells), followed by purification of the recombinant protein.
3. Cell Proliferation (Growth Inhibition) Assay
This is the primary assay to quantify the biological activity of this compound. Several methods can be employed:
-
MTT/XTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Seed Cells: Plate the selected mammary cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat with this compound: Prepare serial dilutions of the purified this compound in complete growth medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (the buffer in which this compound is dissolved) and a positive control for growth inhibition if available.
-
Incubate: Incubate the plate for a period that allows for significant cell proliferation in the control wells (e.g., 48-72 hours).
-
Add MTT/XTT Reagent: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure Absorbance: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
-
BrdU/EdU Incorporation Assay: This assay directly measures DNA synthesis.
-
Follow steps 1-3 of the MTT/XTT assay.
-
Add BrdU/EdU: Add BrdU or EdU to the wells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Detection: Detect the incorporated BrdU or EdU using a specific antibody (for BrdU) or a click chemistry reaction (for EdU) coupled with a fluorescent or colorimetric readout, following the manufacturer's protocol.
-
Data Analysis: Quantify the signal to determine the level of DNA synthesis and calculate the IC₅₀.
-
4. Apoptosis Assay
To determine if the growth inhibition is due to cell cycle arrest or induction of apoptosis, an apoptosis assay can be performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed and Treat: Plate cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest Cells: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Stain: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
-
Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases in apoptosis.
-
Follow the seeding and treatment protocol as for the proliferation assay in a 96-well plate.
-
Add Caspase Reagent: Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.
-
Incubate: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measure Signal: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Correlate the signal intensity with the level of apoptosis.
-
Data Presentation
Table 1: Quantitative Analysis of this compound Activity on Mammary Cancer Cell Lines
| Cell Line | IC₅₀ (nM) - Proliferation Assay (MTT) | % Apoptosis (at IC₅₀ concentration) - Annexin V Assay | Fold Increase in Caspase-3/7 Activity (at IC₅₀ concentration) |
| MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| MDA-MB-231 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| T47D | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Control (Non-mammary) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualizations
Diagram 1: Proposed Experimental Workflow for this compound Activity Assay
A streamlined workflow for assessing this compound's bioactivity.
Diagram 2: Hypothetical this compound Signaling Pathway Leading to Growth Inhibition
A proposed signaling pathway for this compound-induced growth inhibition.
Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. This diagram represents a plausible model for a growth inhibitory protein and should be used as a conceptual framework for further investigation.
Concluding Remarks
The development of a robust cell-based assay for this compound activity is a critical step in harnessing its therapeutic potential. The protocols and guidelines presented here provide a solid foundation for researchers to quantify the bioactivity of this compound, screen for novel therapeutic compounds that mimic its function, and delve deeper into its molecular mechanism of action. Consistency in cell culture techniques, reagent preparation, and data analysis will be paramount to achieving reproducible and reliable results.
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Differential Expression of this compound in Normal and Breast Cancer Cells | springermedicine.com [springermedicine.com]
- 4. US20030095972A1 - Methods for treating breast cancer using a mammary cell growth inhibitor - Google Patents [patents.google.com]
In Vitro Assessment of Mammastatin's Anti-Proliferative Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-proliferative effects of mammastatin, a polypeptide growth inhibitor with specificity for mammary epithelial cells. The following protocols detail standard methodologies to assess cell viability, cell cycle progression, and apoptosis induction.
Introduction
This compound is a protein, identified as polypeptides of 47 and 65 kilodaltons, that is naturally produced by normal human mammary cells.[1] It has been shown to selectively inhibit the growth of transformed human mammary cell lines, suggesting its potential as a targeted therapeutic agent for breast cancer.[1] Unlike broad-spectrum cytotoxic drugs, this compound's tissue specificity presents a promising avenue for developing therapies with fewer off-target effects. The in vitro assays described herein are fundamental for characterizing the biological activity of this compound and elucidating its mechanism of action.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols. Due to the limited publicly available quantitative data on this compound, these tables serve as a template for data presentation and analysis.
Table 1: Effect of this compound on the Viability of Breast Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (nM) | Percent Viability (Mean ± SD) | IC50 (nM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{~25} |
| 1 | 92 ± 5.1 | ||
| 10 | 75 ± 3.8 | ||
| 25 | 48 ± 4.2 | ||
| 50 | 23 ± 3.1 | ||
| 100 | 10 ± 2.5 | ||
| MDA-MB-231 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{~40} |
| 1 | 95 ± 4.9 | ||
| 10 | 81 ± 4.1 | ||
| 25 | 60 ± 5.5 | ||
| 50 | 35 ± 4.8 | ||
| 100 | 18 ± 3.9 | ||
| SK-BR-3 | 0 (Control) | 100 ± 3.9 | \multirow{5}{*}{~30} |
| 1 | 90 ± 4.3 | ||
| 10 | 70 ± 3.5 | ||
| 25 | 52 ± 4.0 | ||
| 50 | 28 ± 3.3 | ||
| 100 | 12 ± 2.8 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Propidium Iodide Staining)
| Treatment (24h) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| Control | 45 ± 2.1 | 35 ± 1.8 | 20 ± 1.5 |
| This compound (25 nM) | 65 ± 2.5 | 20 ± 1.9 | 15 ± 1.3 |
| This compound (50 nM) | 75 ± 2.8 | 15 ± 1.6 | 10 ± 1.1 |
Table 3: Apoptosis Induction in MDA-MB-231 Cells by this compound (Annexin V/PI Staining)
| Treatment (48h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95 ± 2.2 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (40 nM) | 60 ± 3.5 | 25 ± 2.1 | 15 ± 1.8 |
| This compound (80 nM) | 40 ± 4.1 | 35 ± 2.9 | 25 ± 2.3 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (purified or recombinant)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses the fluorescent dye propidium iodide (PI) to stain DNA. The fluorescence intensity is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Experimental Workflows
The precise signaling pathway through which this compound exerts its anti-proliferative effects has not been fully elucidated. However, a plausible mechanism for a growth inhibitory polypeptide would involve binding to a specific cell surface receptor, which in turn triggers an intracellular signaling cascade leading to cell cycle arrest and/or apoptosis.
Below are Graphviz diagrams illustrating a hypothetical signaling pathway for this compound and the general experimental workflows for the described assays.
Caption: Hypothetical this compound Signaling Pathway.
Caption: General Experimental Workflows.
References
Application Notes and Protocols for Mammastatin Antibody Production and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammastatin is a protein identified as a tissue-specific growth inhibitor for human mammary cells.[1] Isolated from the conditioned medium of normal human mammary cells, it has been observed as polypeptides of 47 and 65 kilodaltons (kDa).[1] Its ability to inhibit the growth of transformed human mammary cell lines makes it a person of interest in breast cancer research and therapeutic development.[1] The generation of specific antibodies against this compound is a critical step for its further characterization, quantification in biological samples, and the development of potential diagnostic and therapeutic tools.
These application notes provide detailed protocols for the production of polyclonal and monoclonal antibodies against this compound, as well as their application in various immunoassays for its detection and quantification.
Note on this compound Sequence: As of the latest database searches, the full amino acid sequence of human this compound is not publicly available. The protocols provided below are based on established methodologies for antibody production and detection and will reference strategies for antigen design in the absence of a known protein sequence.
Section 1: Antigen Preparation for this compound Antibody Production
The choice and quality of the antigen are paramount for the successful generation of high-specificity antibodies. Given the lack of a defined amino acid sequence for this compound, the following approaches can be considered for antigen preparation.
1.1. Recombinant this compound Expression and Purification
This approach is contingent on identifying at least a partial sequence of the this compound gene to design primers for cloning.
Protocol 1.1: Recombinant this compound Expression and Purification
-
Gene Synthesis and Cloning: Based on a partial this compound cDNA sequence, design primers and amplify the coding sequence. Clone the amplified product into a suitable expression vector (e.g., pET series for E. coli or pCMV for mammalian cells) containing a purification tag (e.g., 6x-His tag, GST-tag).
-
Expression Host Transformation: Transform the expression vector into a suitable host (E. coli BL21(DE3) for bacterial expression or HEK293T cells for mammalian expression).
-
Protein Expression Induction:
-
Bacterial Expression: Grow the transformed bacteria to an OD600 of 0.6-0.8 and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM. Incubate for 4-16 hours at 18-37°C.
-
Mammalian Expression: Transfect the expression vector into mammalian cells using a suitable transfection reagent. Harvest the cells or culture supernatant (if secreted) 48-72 hours post-transfection.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer appropriate for the expression system and purification tag.
-
Lyse the cells by sonication or chemical lysis.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant this compound from the soluble fraction using affinity chromatography corresponding to the chosen tag (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione agarose for GST-tagged proteins).
-
-
Purity and Concentration Assessment: Analyze the purified protein by SDS-PAGE to assess purity and determine the concentration using a protein assay (e.g., BCA assay).
1.2. Synthetic Peptide Antigens
In the absence of any sequence information, this method is not immediately applicable. However, if a partial sequence is identified, synthetic peptides corresponding to immunogenic regions can be designed.
Table 1: Antigen Preparation Strategies
| Antigen Type | Requirements | Advantages | Disadvantages |
| Recombinant Full-Length Protein | Partial or full cDNA sequence | Elicits antibodies against conformational and linear epitopes. | Can be difficult to express and purify in a soluble form. |
| Purified Native Protein | Access to normal human mammary cell cultures | Most authentic form of the protein. | Low yield, purification can be challenging and expensive. |
Section 2: Polyclonal Antibody Production
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on an antigen.[2] They are generated by immunizing an animal and collecting the resulting antiserum.[2]
Protocol 2.1: Rabbit Polyclonal Antibody Production
-
Animal Selection: Use two healthy New Zealand White rabbits (female, 2.5-3.0 kg).[3]
-
Pre-immune Serum Collection: Collect 5-10 ml of blood from the ear artery of each rabbit before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Emulsify 200 µg of the purified this compound antigen with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites.[4]
-
Day 14, 28, 42 (Booster Immunizations): Emulsify 100 µg of the antigen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer booster injections subcutaneously.
-
-
Titer Monitoring: Starting from day 35, collect small blood samples (1-2 ml) 7-10 days after each booster to monitor the antibody titer by ELISA.
-
Production Bleeds: Once a high titer is achieved (typically >1:50,000), perform production bleeds of 20-40 ml of blood from the central ear artery every 2-3 weeks.[4][5]
-
Antibody Purification:
-
Allow the blood to clot and centrifuge to separate the serum.
-
Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.
-
Elute the bound antibodies and dialyze against PBS.
-
Determine the antibody concentration and store at -20°C or -80°C.
-
Table 2: Polyclonal Antibody Production Timeline and Expected Yield
| Day | Procedure | Antigen Dose | Adjuvant | Expected Outcome |
| 0 | Pre-immune bleed & Primary Immunization | 200 µ g/rabbit | CFA | Initiation of immune response |
| 14 | 1st Booster Immunization | 100 µ g/rabbit | IFA | Amplification of immune response |
| 28 | 2nd Booster Immunization | 100 µ g/rabbit | IFA | Further amplification of immune response |
| 35 | Test Bleed | - | - | Titer check by ELISA |
| 42 | 3rd Booster Immunization | 100 µ g/rabbit | IFA | High antibody titer |
| 52-90 | Production Bleeds | - | - | Collection of high-titer antiserum |
Section 3: Monoclonal Antibody Production
Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope on an antigen.[6] They are produced by hybridoma technology.[6][7]
Protocol 3.1: Mouse Monoclonal Antibody Production
-
Immunization:
-
Immunize BALB/c mice (6-8 weeks old) intraperitoneally with 50 µg of this compound antigen emulsified in CFA for the primary immunization.
-
Administer three booster injections of 25 µg of antigen in IFA at 2-week intervals.
-
-
Screening: Screen the mouse serum for antibody production by ELISA three days after the final boost.
-
Hybridoma Production:
-
Select a mouse with a high antibody titer and administer a final intravenous injection of 10 µg of antigen in saline.
-
Three days later, euthanize the mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).[7]
-
-
Selection and Screening of Hybridomas:
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the supernatants of the resulting hybridoma clones for the presence of this compound-specific antibodies using ELISA.
-
-
Cloning and Expansion:
-
Clone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the positive clones to generate larger quantities of monoclonal antibodies.
-
-
Antibody Purification: Purify the monoclonal antibodies from the cell culture supernatant using Protein A/G affinity chromatography.
Section 4: Immunoassay Protocols for this compound Detection
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins.
Protocol 4.1: Indirect ELISA for Titer Determination and Screening
-
Coating: Coat the wells of a 96-well microplate with 100 µl of this compound antigen (1-10 µg/ml in coating buffer) and incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with 200 µl of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µl of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.[8]
-
Primary Antibody Incubation: Add 100 µl of serially diluted antiserum or hybridoma supernatant to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µl of HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µl of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol 4.2: Western Blotting for this compound Detection
-
Sample Preparation: Prepare protein lysates from cell cultures or tissues. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or BSA in TBST).[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-mammastatin antibody (polyclonal or monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[11]
Immunohistochemistry (IHC)
IHC is used to detect antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens in biological tissues.
Protocol 4.3: Immunohistochemical Staining of Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding with a blocking serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-mammastatin antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated secondary antibody.
-
Detection: Visualize the staining using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
Section 5: Signaling Pathways and Visualizations
While the specific signaling pathway for this compound has not been fully elucidated, its function as a growth inhibitor in mammary epithelial cells suggests it may interact with known growth inhibitory pathways.
Generalized Growth Inhibitory Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Cell Surface Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; signaling_cascade [label="Intracellular\nSignaling Cascade\n(e.g., Smads, MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; transcription_factor [label="Transcription Factor\nActivation/Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; gene_expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; growth_inhibition [label="Growth Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> receptor [label="Binds"]; receptor -> signaling_cascade [label="Activates"]; signaling_cascade -> transcription_factor; transcription_factor -> gene_expression; gene_expression -> cell_cycle_arrest; gene_expression -> apoptosis; cell_cycle_arrest -> growth_inhibition; apoptosis -> growth_inhibition; } dot Caption: A generalized signaling pathway for a growth inhibitory factor like this compound.
Experimental Workflow for Polyclonal Antibody Production
// Nodes antigen_prep [label="Antigen Preparation\n(Recombinant or Purified this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immunization [label="Animal Immunization\n(e.g., Rabbit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; titer_monitoring [label="Titer Monitoring (ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; serum_collection [label="Antiserum Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Antibody Purification\n(Protein A/G Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Antibody Validation\n(ELISA, Western Blot, IHC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges antigen_prep -> immunization; immunization -> titer_monitoring; titer_monitoring -> serum_collection [label="High Titer"]; serum_collection -> purification; purification -> validation; } dot Caption: Workflow for polyclonal antibody production and validation.
Experimental Workflow for Monoclonal Antibody Production
// Nodes antigen_prep [label="Antigen Preparation\n(Recombinant or Purified this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immunization [label="Mouse Immunization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_fusion [label="Splenocyte-Myeloma\nCell Fusion", fillcolor="#FBBC05", fontcolor="#202124"]; hybridoma_selection [label="Hybridoma Selection (HAT medium)", fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="Screening of Clones (ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; cloning [label="Subcloning by\nLimiting Dilution", fillcolor="#34A853", fontcolor="#FFFFFF"]; expansion [label="Clone Expansion & Antibody Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Antibody Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Antibody Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges antigen_prep -> immunization; immunization -> cell_fusion; cell_fusion -> hybridoma_selection; hybridoma_selection -> screening; screening -> cloning [label="Positive Clones"]; cloning -> expansion; expansion -> purification; purification -> validation; } dot Caption: Workflow for monoclonal antibody production via hybridoma technology.
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of insulin-like growth factor signaling pathways in mammary gland by pure antiestrogen ICI 182,780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosomal localization and genomic characterization of the mouse melastatin gene (Mlsn1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. MSTN myostatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 7. Growth factor signaling pathways as targets for prevention of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OSM oncostatin M [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. MSTN myostatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
- 11. addgene.org [addgene.org]
Quantitative Analysis of Mammastatin (Maspin) Expression: Applications and Protocols for Researchers
Introduction
Mammastatin, also known as Maspin (Mammary Serine Protease Inhibitor) and officially designated as SERPINB5, is a 42-kDa protein that functions as a tumor suppressor.[1] Initially identified in normal mammary epithelial cells, its expression is often reduced or lost in breast carcinomas.[1] this compound exerts its tumor-suppressive effects by inhibiting cancer cell invasion, motility, and angiogenesis, while also promoting apoptosis.[1][2] Consequently, the quantitative analysis of this compound expression in tumor tissues and biological fluids is a critical area of research for its potential as a diagnostic and prognostic biomarker, and as a therapeutic target in oncology, particularly in breast cancer.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound at both the mRNA and protein levels.
Application Notes: The Clinical Significance of this compound Expression
The expression level and subcellular localization of this compound have significant prognostic implications in breast cancer, though the context of the specific cancer subtype is crucial. Generally, SERPINB5 mRNA expression is higher in normal breast tissue compared to cancerous tissue.[3] However, its role once cancer is established is complex.
Key Applications:
-
Prognostic Biomarker: In certain subtypes like Luminal A, high this compound expression is associated with a better prognosis, including longer relapse-free survival.[3] Conversely, in other contexts, cytoplasmic expression has been linked to a poorer prognosis.[2]
-
Biomarker for Metastasis: Lower this compound expression has been correlated with lymph node metastasis.[3]
-
Drug Development Target: Understanding the pathways regulated by this compound can unveil new therapeutic strategies aimed at restoring its tumor-suppressive functions.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on this compound expression in breast cancer.
Table 1: this compound (Maspin) Protein Expression by Immunohistochemistry (IHC)
| Cellular Compartment | Breast Cancer Subtype | H-Score (Median) | Study Cohort |
| Cytoplasm | Triple-Negative (TN) | > 71.07 (High) | 346 invasive carcinomas[4] |
| Luminal / HER2+ | < 71.07 (Low) | 346 invasive carcinomas[4] | |
| Nucleus | Triple-Negative (TN) | > 145.84 (High) | 346 invasive carcinomas[4] |
| Luminal / HER2+ | < 145.84 (Low) | 346 invasive carcinomas[4] | |
| Stroma | Triple-Negative (TN) | > 19.32 (High) | 346 invasive carcinomas[4] |
| Luminal / HER2+ | < 19.32 (Low) | 346 invasive carcinomas[4] |
Note: H-Score is a semiquantitative scoring system for IHC that considers both the intensity and percentage of stained cells.
Table 2: Correlation of this compound (Maspin) Expression with Clinicopathological Parameters & Survival
| Parameter | Finding | Breast Cancer Subtype | Significance (p-value) | Reference |
| Overall Survival (OS) | High mRNA expression associated with better OS. | All subtypes (GEPIA database) | < 0.05 | [3] |
| Overall Survival (OS) | Low mRNA expression associated with worse OS. | ER-Positive, Luminal A | < 0.05 | [3] |
| Overall Survival (OS) | Low protein expression associated with worse OS. | Triple-Negative | Not specified | [5] |
| Relapse-Free Survival (RFS) | High mRNA expression associated with longer RFS. | Luminal A | < 0.05 | [3] |
| Lymph Node Status | Lower protein expression found in cases with lymph node metastasis. | All subtypes | < 0.05 | [3] |
| Tumor Grade | Protein expression correlated with higher histologic grade. | Invasive Ductal Carcinoma | p = 0.0001 | [2] |
| ER/PR Status | Inverse relationship between protein expression and ER/PR status. | Invasive Ductal Carcinoma | p < 0.05 | [2][5] |
This compound Signaling Pathways
This compound is known to regulate multiple signaling pathways involved in cell motility, adhesion, and invasion. It primarily functions by inhibiting small GTPases of the Rho family. Exogenous this compound treatment can lead to a decrease in Rac1 and Cdc42 activity, which in turn inhibits cell migration. It also impacts the PI3K/ERK pathway to promote cell adhesion.
Caption: Proposed signaling pathways affected by this compound (Maspin).
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound (SERPINB5) mRNA
This protocol details the measurement of SERPINB5 gene expression from tissue samples or cultured cells.
Caption: Workflow for quantitative analysis of this compound mRNA by qRT-PCR.
Materials:
-
TRIzol Reagent or equivalent RNA extraction kit
-
Reverse Transcription Kit (e.g., HiScript II)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qRT-PCR instrument
-
SERPINB5 specific primers and reference gene primers (e.g., GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from ~50-100 mg of tissue or 1x10⁶ cells using TRIzol reagent according to the manufacturer's protocol.[7]
-
RNA Quantification: Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.
-
qRT-PCR Reaction: Prepare the reaction mix in a qPCR plate. For a 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (~50 ng)
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform the qRT-PCR using a standard three-stage program. An example program is:
-
Data Analysis: Determine the threshold cycle (Ct) for SERPINB5 and the reference gene. Calculate the relative expression using the comparative Ct (ΔΔCt) method.
Protocol 2: Western Blot for this compound Protein
This protocol describes the detection and semi-quantitative analysis of this compound protein from cell or tissue lysates.
Caption: Workflow for quantitative analysis of this compound protein by Western Blot.
Materials:
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-Maspin/SERPINB5 antibody (e.g., Rabbit Polyclonal, recommended dilution 1:300-1:5000).[8]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10-12% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-mammastatin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Perform densitometry analysis using software like ImageJ to quantify band intensity, normalizing to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunohistochemistry (IHC) for this compound in Tissue
This protocol allows for the visualization and semi-quantitative scoring of this compound expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for Immunohistochemical (IHC) analysis of this compound.
Materials:
-
FFPE tissue slides (5 µm sections)
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide (H₂O₂)
-
Blocking serum (e.g., normal goat serum)
-
Primary Antibody: Anti-Maspin/SERPINB5 antibody (e.g., Mouse Monoclonal, recommended dilution 1:25-1:100).[9]
-
Biotinylated secondary antibody kit (e.g., anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 3 min each), and finally rinse in distilled water.
-
Antigen Retrieval: Heat slides in a steamer or water bath at 95-100°C for 20 minutes in citrate buffer (pH 6.0). Allow to cool for 20 minutes.
-
Peroxidase Block: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking serum for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-mammastatin antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Apply biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash slides with PBS. Apply streptavidin-HRP conjugate for 30 minutes. Wash again, then apply DAB substrate until a brown precipitate develops (typically 1-5 minutes). Stop the reaction by rinsing with water.
-
Counterstaining: Lightly stain the nuclei by immersing slides in hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and clear in xylene. Coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Perform semi-quantitative analysis using a method like the H-Score, where H-Score = Σ [Intensity (0-3) x Percentage of positive cells (0-100)].
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted this compound
This protocol outlines a sandwich ELISA for the quantitative measurement of this compound in biological fluids like serum, plasma, or cell culture supernatant.
Caption: Workflow for quantitative analysis of this compound by Sandwich ELISA.
Materials:
-
ELISA-grade 96-well plates
-
Capture Antibody: Anti-Maspin/SERPINB5 antibody
-
Detection Antibody: Biotinylated Anti-Maspin/SERPINB5 antibody
-
Recombinant this compound protein standard
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer (e.g., PBS) and add 100 µL to each well. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of Assay Diluent to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant this compound standard. Add 100 µL of standards and samples (e.g., serum, plasma) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the unknown samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of maspin predicts poor prognosis in breast-cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A meta‑ and bioinformatics analysis of maspin expression levels influencing the prognosis of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic value of Maspin protein level in patients with triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic value of Maspin protein level in patients with triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. SERPINB5 is a prognostic biomarker and promotes proliferation, metastasis and epithelial‐mesenchymal transition (EMT) in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biossusa.com [biossusa.com]
- 9. diagomics.com [diagomics.com]
Application Notes and Protocols for Mammastatin Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Mammastatin is a protein identified as a tissue-specific growth inhibitor for mammary cells, suggesting its potential as a therapeutic agent against breast cancer. Preclinical evaluation of this compound's efficacy requires robust and reproducible delivery methods in relevant animal models of breast cancer. These application notes provide an overview of potential delivery strategies for this compound, including both gene-based and protein-based approaches, derived from established methodologies in cancer research. Detailed protocols for key experimental procedures are provided to guide researchers in designing and executing in vivo studies.
I. Gene-Based Delivery of this compound
Gene therapy approaches aim to deliver the genetic sequence of this compound to target tissues, enabling sustained local or systemic production of the therapeutic protein.
Adenoviral Vector-Mediated Delivery
Adenoviral vectors are efficient vehicles for in vivo gene transfer, capable of infecting a broad range of cell types. They have been successfully used to deliver other anti-angiogenic genes, such as endostatin, in tumor-bearing animal models.[1]
Experimental Protocol: Systemic Delivery of Adenovirus-Mammastatin in a Xenograft Model
This protocol is adapted from a study on adenovirus-mediated endostatin gene transfer.[1]
Objective: To achieve systemic expression of this compound and evaluate its effect on tumor growth and metastasis in a murine xenograft model.
Materials:
-
Recombinant, replication-deficient adenovirus encoding murine this compound (Ad-mMSTN). A control vector, such as Ad-LacZ, should also be prepared.
-
Human breast cancer cell line (e.g., MDA-MB-231).
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Matrigel.
-
Cell culture reagents.
-
Calipers for tumor measurement.
-
ELISA kit for this compound detection.
Procedure:
-
Cell Culture and Tumor Inoculation:
-
Culture MDA-MB-231 cells in appropriate media.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the mammary fat pad of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumors with calipers every 3-4 days and calculate volume using the formula: (Length x Width²) x 0.52.[1]
-
-
Adenoviral Vector Administration:
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
Administer Ad-mMSTN or control vector (e.g., Ad-LacZ) via intravenous (tail vein) injection. A typical dose might be 1 x 10^9 plaque-forming units (pfu) per mouse.[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume for the duration of the study (e.g., 28 days).
-
At the study endpoint, collect blood via cardiac puncture to measure serum this compound levels by ELISA.
-
Excise tumors and weigh them.
-
Harvest lungs and other organs to assess for metastases.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between the Ad-mMSTN and control groups.
-
Quantify metastatic burden in relevant organs.
-
Plasmid DNA-Based Delivery
Direct injection of plasmid DNA encoding this compound offers a non-viral alternative for gene delivery. This method can be enhanced by techniques like electroporation to increase transfection efficiency.
Experimental Protocol: Intramuscular Delivery of this compound Plasmid with Electroporation in a Transgenic Mouse Model
This protocol is based on DNA vaccination studies in MMTV-neu transgenic mice.[3][4]
Objective: To induce this compound expression and assess its prophylactic or therapeutic effect on spontaneous tumor development in a genetically engineered mouse model (GEMM).
Materials:
-
MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.[5][6][7][8][9]
-
Expression plasmid containing the this compound gene under a strong constitutive promoter (e.g., CMV).
-
Electroporation device with caliper electrodes.
-
Syringes and needles.
Procedure:
-
Animal Model:
-
Use female MMTV-PyMT mice at an age prior to typical tumor onset for prophylactic studies, or after tumor detection for therapeutic studies.
-
-
Plasmid Administration:
-
Anesthetize the mouse.
-
Inject 50-100 µg of this compound plasmid DNA in saline into the tibialis anterior muscle.
-
Immediately following injection, apply electroporation pulses using caliper electrodes placed on the muscle.
-
-
Tumor Monitoring:
-
Palpate mice weekly to monitor for tumor onset and progression.
-
Measure tumor dimensions with calipers as they arise.
-
-
Efficacy Evaluation:
-
Record tumor latency (age at first palpable tumor) and tumor multiplicity.
-
At the study endpoint, excise tumors and perform histological analysis.
-
Assess for lung metastases.
-
-
Data Analysis:
-
Compare tumor-free survival, tumor growth rates, and metastatic incidence between this compound-treated and control (e.g., empty vector) groups.
-
Intraductal Delivery
For localized gene therapy targeting the mammary epithelium, intraductal injection provides a direct and non-invasive route of administration.[10][11][12][13][14] This method is suitable for viral vectors like lentivirus and AAV.
Experimental Protocol: Intraductal Instillation of a Lentiviral-Mammastatin Vector
This protocol is a synthesized approach based on established intraductal delivery techniques.[10][12][14]
Objective: To achieve localized and sustained expression of this compound within the mammary ductal tree to inhibit tumor initiation or progression.
Materials:
-
Lentiviral vector encoding this compound and a reporter gene (e.g., GFP).
-
Female mice (e.g., FVB or C57BL/6), 8-12 weeks old.
-
Anesthesia (e.g., isoflurane).
-
33-gauge blunt needle.
-
Microsyringe.
-
Vital dye (e.g., Evans Blue) for practice injections.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Gently extend the nipple of the desired mammary gland (e.g., the 4th inguinal gland).
-
-
Intraductal Injection:
-
Using a microsyringe with a 33-gauge blunt needle, carefully insert the needle into the nipple orifice.
-
Slowly inject 10-20 µL of the lentiviral vector solution. Successful injection will result in the visualization of the ductal tree filling with the injectate.[10]
-
-
Post-injection Monitoring:
-
Monitor the expression of the reporter gene (GFP) using in vivo imaging systems.
-
If using a tumor model, monitor for tumor development in the treated and control glands.
-
-
Efficacy Evaluation:
-
At selected time points, harvest the mammary glands for whole-mount analysis or histology to assess ductal morphology and reporter gene expression.
-
In cancer models, compare tumor incidence and size in this compound-treated glands versus control glands.
-
II. Recombinant this compound Protein Delivery
Direct administration of the purified this compound protein is another therapeutic strategy. The choice of delivery route and formulation is critical for achieving therapeutic concentrations at the tumor site.
Systemic Administration in Xenograft Models
Systemic delivery via intravenous or intraperitoneal injection is a common method for evaluating the efficacy of recombinant proteins.
Experimental Protocol: Intraperitoneal Administration of Recombinant this compound
Objective: To assess the anti-tumor activity of systemically delivered recombinant this compound protein.
Materials:
-
Purified, endotoxin-free recombinant this compound protein.
-
Vehicle control (e.g., PBS).
-
Female athymic nude mice bearing MDA-MB-231 xenografts (as described in section 1.1).
Procedure:
-
Tumor Establishment:
-
Establish MDA-MB-231 subcutaneous xenografts in nude mice.[2]
-
-
Protein Administration:
-
Once tumors reach a predetermined size (e.g., 100 mm³), begin treatment.
-
Administer recombinant this compound or vehicle control via intraperitoneal injection daily or on another optimized schedule. The dosage will need to be determined empirically.
-
-
Efficacy Evaluation:
-
Monitor tumor volume throughout the treatment period.
-
Monitor animal weight and general health for signs of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Liposomal Formulation for Enhanced Delivery
Encapsulating this compound in liposomes may improve its pharmacokinetic profile, enhance its accumulation in tumor tissue, and protect it from degradation.[15]
Experimental Protocol: IV Administration of Liposomal this compound
This protocol is a conceptual adaptation of liposomal drug delivery principles.[15][16]
Objective: To evaluate if a liposomal formulation of this compound enhances its anti-tumor efficacy compared to the free protein.
Materials:
-
Recombinant this compound protein.
-
Pre-formed liposomes (e.g., PEGylated liposomes for prolonged circulation).
-
Equipment for liposome preparation and protein encapsulation.
-
Animal model with established tumors (e.g., xenograft or MMTV-PyMT).
Procedure:
-
Preparation of Liposomal this compound:
-
Encapsulate recombinant this compound into liposomes using a suitable method (e.g., thin-film hydration followed by extrusion).
-
Characterize the liposomes for size, charge, and encapsulation efficiency.
-
-
Animal Treatment:
-
Randomize tumor-bearing mice into groups: vehicle control, free this compound, empty liposomes, and liposomal this compound.
-
Administer treatments via intravenous injection at a predetermined dose and schedule.
-
-
Efficacy and Biodistribution:
-
Monitor tumor growth as previously described.
-
Optionally, label the liposomes or protein with a fluorescent or radioactive tag to perform biodistribution studies, quantifying accumulation in the tumor and other organs.
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the different treatment groups to determine the therapeutic benefit of the liposomal formulation.
-
III. Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Efficacy of Adenovirus-Mediated this compound Gene Therapy in a Xenograft Model
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Serum this compound (ng/mL) ± SEM | Incidence of Lung Metastasis (%) |
| Ad-LacZ | 10 | ||||
| Ad-mMSTN | 10 |
Table 2: Prophylactic Efficacy of this compound Plasmid DNA in MMTV-PyMT Mice
| Treatment Group | N | Median Tumor-Free Survival (Days) | Mean Tumor Multiplicity ± SEM | Mean Final Tumor Burden (mm³) ± SEM |
| Empty Vector | 15 | |||
| pCMV-mMSTN | 15 |
Table 3: Efficacy of Recombinant this compound Protein Delivery in a Xenograft Model
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle Control | 10 | N/A | ||
| Free r-mMSTN | 10 | |||
| Liposomal r-mMSTN | 10 |
IV. Visualizations
Diagram 1: Simplified this compound Signaling Pathway
References
- 1. Adenovirus-mediated gene transfer of endostatin in vivo results in high level of transgene expression and inhibition of tumor growth and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of different plasmid DNA delivery systems for immunization against HER2/neu in a transgenic murine model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA vaccination against neu reduces breast cancer incidence and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]
- 6. Insights from transgenic mouse models of PyMT-induced breast cancer: recapitulating human breast cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 002374 - MMTV-PyMT Strain Details [jax.org]
- 8. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MMTV-PyVT Transgenic Mouse as a Multistage Model for Mammary Carcinoma and the Efficacy of Antineoplastic Treatment [scirp.org]
- 10. Intraductal Injection for Localized Drug Delivery to the Mouse Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraductal injection for localized drug delivery to the mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Gene Delivery into Mouse Mammary Epithelial Cells Through Mammary Intraductal Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "In Vivo Gene Delivery into Mouse Mammary Epithelial Cells Through Mamm" by Wen Bu and Yi Li [digitalcommons.library.tmc.edu]
- 14. Intraductal Injection of Lentivirus Vectors for Stably Introducing Genes into Rat Mammary Epithelial Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal delivery of a photosensitizer, benzoporphyrin derivative monoacid ring A (BPD), to tumor tissue in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liposome-mediated gene transfer into normal and dystrophin-deficient mouse myoblasts [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant Mammastatin
Welcome to the technical support center for recombinant mammastatin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low protein yield during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recombinant production challenging?
This compound is a protein that has been identified as a tissue-specific growth inhibitor for mammary cells.[1][2] It has been isolated from the conditioned medium of normal human mammary cells as polypeptides of 47 and 65 kilodaltons (kD).[1] Studies have shown that normal mammary cells express a 53 kD form of this compound, while a significant number of breast cancer cell lines express a smaller, inactive 44 kD version or no this compound at all, suggesting its potential role as a tumor suppressor.[2]
The recombinant production of this compound can be challenging due to a lack of publicly available gene and protein sequence data. This absence of information makes critical optimization steps, such as codon optimization for a specific expression host, difficult. Furthermore, as a growth inhibitor, this compound may exert toxic effects on the host cells, leading to low yields.
Q2: Which expression system is recommended for recombinant this compound?
The optimal expression system for recombinant this compound has not been definitively established in publicly available literature. However, given that it is a human protein and likely requires proper folding and post-translational modifications for its activity, a mammalian expression system such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells would be a primary recommendation.[3][4] These systems are adept at producing complex, functional mammalian proteins.[3][4]
While bacterial systems like E. coli offer rapid growth and high expression levels, they may lead to the formation of non-functional, insoluble inclusion bodies, especially for complex eukaryotic proteins. If using E. coli, it would be crucial to optimize expression conditions to favor soluble protein production.
Q3: How can I optimize the gene sequence for this compound without a known sequence?
Without the specific gene sequence for this compound, direct codon optimization is not possible. Once the sequence is identified, codon optimization is a critical step to enhance protein expression by replacing codons that are rare in the expression host with more frequently used ones. This improves translational efficiency and can significantly boost protein yield.
Should the this compound gene be identified, several commercial vendors and open-source tools are available for codon optimization. The process involves analyzing the codon usage bias of the intended host organism (e.g., E. coli or human cell lines) and modifying the gene sequence to align with this bias without altering the amino acid sequence of the protein.
Q4: What are the key factors to consider for optimizing protein expression conditions?
Optimizing expression conditions is crucial for maximizing the yield of soluble, active recombinant this compound. Key parameters to consider include:
-
Temperature: Lowering the induction temperature (e.g., 18-25°C in E. coli) can slow down protein synthesis, which often promotes proper folding and increases the proportion of soluble protein.
-
Inducer Concentration: The concentration of the inducing agent (e.g., IPTG in E. coli or doxycycline in inducible mammalian systems) should be titrated to find the optimal level that balances high-level expression with cell health.
-
Induction Duration: The length of the induction period can significantly impact yield. A time-course experiment is recommended to determine the point of maximum protein accumulation before degradation or cell lysis becomes a significant issue.
-
Cell Density at Induction: For inducible systems, the cell density at the time of induction can affect the final protein yield. Inducing at a mid-log phase of growth is often optimal.
Troubleshooting Guides
Problem 1: No or Very Low Expression of Recombinant this compound
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incorrect Gene Sequence or Vector Construction | - Verify the integrity of the cloned this compound gene by DNA sequencing. - Ensure the gene is in the correct reading frame with the fusion tag (if any). - Confirm the functionality of the promoter and other regulatory elements in the expression vector. |
| Codon Bias | - Once the gene sequence is known, perform codon optimization for the chosen expression host. - Alternatively, use host strains that are engineered to express tRNAs for rare codons (e.g., Rosetta™ strains of E. coli). |
| Protein Toxicity to Host Cells | - Use a tightly regulated promoter to minimize basal expression before induction. - Lower the inducer concentration to reduce the expression level. - Switch to a host strain known to be more tolerant of toxic proteins. - For mammalian cells, consider an inducible expression system. |
| mRNA Instability | - Optimize the 5' and 3' untranslated regions (UTRs) of the mRNA to enhance stability. - Ensure the presence of a proper polyadenylation signal in mammalian expression vectors. |
| Inefficient Transcription or Translation | - Use a strong promoter suitable for your expression system. - Ensure the presence of a strong ribosome binding site (e.g., Shine-Dalgarno sequence in E. coli) or Kozak sequence (in mammalian cells). |
Problem 2: Recombinant this compound is Expressed as Insoluble Inclusion Bodies (E. coli)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Expression Rate | - Lower the induction temperature to 18-25°C. - Reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM). - Use a weaker promoter or a lower copy number plasmid. |
| Improper Protein Folding | - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. - Fuse a solubility-enhancing tag to the N- or C-terminus of this compound (e.g., Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST)). |
| Absence of Necessary Post-Translational Modifications | - If this compound requires disulfide bonds, express it in the periplasm of E. coli or use specialized strains with an oxidizing cytoplasm (e.g., Origami™ strains). - Consider switching to a eukaryotic expression system (e.g., yeast or mammalian cells) that can perform necessary post-translational modifications. |
| Sub-optimal Buffer Conditions | - During cell lysis, use buffers with additives that can help maintain protein solubility, such as non-detergent sulfobetaines, L-arginine, or glycerol. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial in E. coli
This protocol is a general guideline for testing the expression of a hypothetical recombinant this compound in E. coli.
-
Transformation: Transform the expression plasmid containing the this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Take a 1 mL pre-induction sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture under different conditions to be tested (e.g., 4 hours at 37°C, 6 hours at 30°C, or overnight at 18°C).
-
-
Harvesting: After induction, harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer. Analyze the pre-induction and post-induction samples by SDS-PAGE to check for a band corresponding to the expected molecular weight of this compound.
Protocol 2: Purification of His-tagged Recombinant this compound from E. coli Lysate
This protocol assumes the recombinant this compound has been expressed with a 6x-Histidine tag.
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound.
-
Buffer Exchange: Pool the fractions containing pure protein and perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
Visualizations
Logical Workflow for Troubleshooting Low Recombinant Protein Yield
A flowchart outlining the decision-making process for troubleshooting low recombinant protein yield.
Potential Signaling Pathway for this compound's Growth Inhibitory Effect
As this compound is a growth inhibitor in mammary cells, its mechanism of action might involve pathways known to regulate cell proliferation and apoptosis in breast tissue. One such pathway is the Oncostatin M (OSM) signaling pathway, which can induce growth arrest in breast cancer cells. While a direct link between this compound and the OSM pathway has not been established, this diagram illustrates a relevant signaling cascade that researchers could investigate.
A diagram of the Oncostatin M signaling pathway, a potential mechanism for growth inhibition in mammary cells.
References
Technical Support Center: Optimizing Statin Concentrations for In Vitro Assays
A Note on Terminology: While the initial query focused on "mammastatin," publicly available research on this specific protein is limited. This guide has been developed to address the broader, well-documented use of "statins" (e.g., lovastatin, simvastatin, atorvastatin) in cancer research, particularly in the context of breast cancer cell lines, to provide a comprehensive and data-supported resource.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing statin concentrations for in vitro assays.
Troubleshooting Guide
Encountering variability or unexpected results is a common challenge in in vitro experiments. The following table addresses specific issues that may arise during the optimization of statin concentrations.
| Issue | Potential Causes | Recommended Solutions |
| High Cell Viability Despite Statin Treatment | 1. Statin Insolubility: Lipophilic statins may precipitate in aqueous media, reducing the effective concentration. 2. Low Statin Potency: The chosen statin may have low potency in the selected cell line.[1][2] 3. Short Incubation Time: The duration of treatment may be insufficient to induce a significant biological effect.[3] 4. Cell Line Resistance: The cell line may be inherently resistant to statin-induced apoptosis.[4][5] | 1. Solubility: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (<0.5%) to avoid toxicity.[6] Visually inspect for precipitation after dilution. 2. Statin Selection: Switch to a more potent lipophilic statin (e.g., simvastatin, atorvastatin) as hydrophilic statins (e.g., pravastatin) are generally less effective in vitro.[1][2] 3. Time Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3] 4. Combination Therapy: Consider combining the statin with other agents to potentiate its effects.[4][5] |
| Inconsistent IC50 Values Between Experiments | 1. Cell Passage Number: Using cells with a high passage number can lead to phenotypic and genotypic drift, altering their response to drugs. 2. Inconsistent Cell Seeding Density: Variations in the initial number of cells per well will affect the final viability readings. 3. Reagent Variability: Using different lots of media, serum, or assay reagents can introduce variability. | 1. Standardize Cell Passage: Use cells within a defined, low passage number range for all experiments. 2. Precise Cell Seeding: Ensure accurate and consistent cell counting and seeding in every well. Avoid edge effects in 96-well plates by not using the outermost wells for experimental data.[7] 3. Consistent Reagents: Use the same lot of all critical reagents throughout a series of experiments. |
| Evidence of Cell Stress but No Apoptosis | 1. Sub-optimal Statin Concentration: The concentration may be sufficient to induce cell cycle arrest but not apoptosis. 2. Incorrect Assay for Apoptosis: The chosen assay may not be sensitive enough or may be measuring a different cell death pathway. | 1. Dose-Response Curve: Perform a detailed dose-response experiment with a wider range of concentrations to identify the apoptotic threshold. 2. Orthogonal Apoptosis Assays: Use multiple assays to confirm apoptosis, such as a caspase activity assay in addition to a viability assay. |
| High Background in Viability Assay | 1. Reagent-Compound Interaction: The statin may directly react with the viability assay reagent (e.g., MTT).[6] 2. Media Interference: Phenol red or other components in the culture medium can interfere with colorimetric or fluorometric readings. | 1. Cell-Free Control: Include a control well with the statin in the medium without cells to check for direct reagent reduction.[6] 2. Use Phenol Red-Free Medium: Switch to phenol red-free medium for the duration of the assay. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for statins in breast cancer cell line assays?
A1: The effective concentration of statins can vary significantly depending on the specific statin, the cell line, and the experimental duration. For lipophilic statins like simvastatin and atorvastatin, a common starting range is between 1 µM and 50 µM.[1][3][8] It is recommended to perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal range for your specific system.
Q2: How can I confirm that the observed cytotoxic effects are due to the inhibition of the mevalonate pathway?
A2: A "rescue" experiment is the standard method to verify the mechanism of action. This involves co-treating the cells with the statin and a downstream product of the mevalonate pathway, such as mevalonic acid (MVA) or geranylgeranyl pyrophosphate (GGPP). If the addition of MVA or GGPP reverses the cytotoxic effects of the statin, it confirms that the observed effects are due to the inhibition of this pathway.[9][10]
Q3: Are lipophilic or hydrophilic statins more suitable for in vitro studies?
A3: Lipophilic statins (e.g., simvastatin, atorvastatin, lovastatin) are generally more potent in in vitro cancer cell studies because they can more easily cross the cell membrane.[11][12] Hydrophilic statins (e.g., pravastatin, rosuvastatin) often show significantly less activity in cultured cancer cells.[1][2]
Q4: What are the critical controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the statin.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control: A known inducer of apoptosis or cell death in your cell line.
-
Blank/Background Control: Wells containing only medium and the assay reagents to measure background absorbance or fluorescence.
Data Presentation: Statin IC50 Values in Breast Cancer Cell Lines
The following table summarizes reported 50% inhibitory concentration (IC50) values for various statins in commonly used breast cancer cell lines. Note that these values can vary based on experimental conditions such as incubation time and the specific assay used.
| Statin | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Simvastatin | MCF-7 | 72 hours | 8.9 | [3] |
| Simvastatin | MDA-MB-231 | 72 hours | 1.7 | [3] |
| Atorvastatin | MCF-7 | 72 hours | >20 | [11] |
| Atorvastatin | MDA-MB-231 | 72 hours | ~5 | [11] |
| Lovastatin | MDA-MB-231 | Not Specified | 7 µg/mL (~17.3 µM) | [9] |
| Lovastatin | MDA-MB-468 | Not Specified | 9 µg/mL (~22.2 µM) | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining cell viability after statin treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][13][14]
Materials:
-
Breast cancer cell line of interest
-
Complete cell culture medium
-
Statin stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Statin Treatment: Prepare serial dilutions of the statin in complete medium. Remove the old medium from the wells and add 100 µL of the statin dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assessment using Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[15][16][17]
Materials:
-
Cells treated with statin as described above
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC)
-
Chilled PBS
-
Microcentrifuge
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After statin treatment, collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C.[16] Wash the cell pellet with chilled PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10-15 minutes.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[16]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a new, chilled microcentrifuge tube.
-
In a black 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the reaction mix according to the kit manufacturer's instructions (typically a mixture of reaction buffer and the caspase-3 substrate).
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[16][17]
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Mandatory Visualizations
Caption: Simplified signaling pathway of statin-induced apoptosis.
Caption: Experimental workflow for optimizing statin concentration.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Computational pharmacogenomic screen identifies drugs that potentiate the anti-breast cancer activity of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. media.cellsignal.com [media.cellsignal.com]
preventing mammastatin protein aggregation and instability
Technical Support Center: Mammastatin Protein
Welcome to the technical support center for this compound protein. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to this compound protein aggregation and instability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide: this compound Aggregation and Instability
This guide addresses specific issues you may encounter during the expression, purification, and storage of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Suboptimal Expression Conditions: Expression temperature, induction time, or inducer concentration may not be optimal for soluble this compound expression. | Optimize Expression: Test a range of temperatures (e.g., 18°C, 25°C, 37°C) and IPTG concentrations (0.1 mM, 0.5 mM, 1.0 mM). |
| Codon Bias: The expression host may not have sufficient tRNAs for the codons used in the this compound gene. | Use a Different Expression Host: Consider using an E. coli strain like Rosetta™ that contains a plasmid for rare tRNAs. | |
| Protein in Inclusion Bodies | High Expression Rate: Rapid protein expression can overwhelm the cellular folding machinery, leading to aggregation. | Lower Expression Temperature: Reduce the temperature post-induction to slow down protein synthesis and allow for proper folding. |
| Incorrect Disulfide Bonds: Improper disulfide bond formation can lead to misfolding and aggregation. | Use a SHuffle® Expression Host: This E. coli strain is engineered to promote disulfide bond formation in the cytoplasm. | |
| Aggregation During Purification | Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the purification buffer may be promoting aggregation. | Buffer Optimization: Screen a variety of buffers with different pH values and salt concentrations (e.g., 50 mM Tris pH 7.5, 150 mM NaCl vs. 50 mM HEPES pH 7.0, 300 mM NaCl). |
| High Protein Concentration: As the protein becomes more concentrated during purification, it may be more prone to aggregation. | Add Stabilizing Excipients: Include additives like L-arginine (50-100 mM), glycerol (5-10%), or non-detergent sulfobetaines (NDSBs) in your buffers. | |
| Precipitation After Dialysis | Removal of a Stabilizing Agent: A component of the initial buffer (e.g., a co-factor or salt) that was stabilizing the protein has been removed. | Step-wise Dialysis: Gradually change the buffer composition to allow the protein to equilibrate to the new conditions. |
| Final Buffer Incompatibility: The final storage buffer is not suitable for long-term stability of this compound. | Screen Storage Buffers: Before large-scale dialysis, test the stability of a small aliquot of this compound in various potential storage buffers. | |
| Instability During Storage | Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein and cause aggregation. | Aliquot the Protein: Store the purified protein in single-use aliquots to avoid multiple freeze-thaw cycles. |
| Oxidation: Cysteine or methionine residues may be susceptible to oxidation, leading to instability. | Add Reducing Agents: Include DTT (1-5 mM) or TCEP (0.1-0.5 mM) in the storage buffer if the protein does not have critical disulfide bonds. |
Frequently Asked Questions (FAQs)
Expression and Lysis
-
Q1: At what temperature should I express this compound?
-
A: For many proteins prone to aggregation, expressing at a lower temperature (e.g., 16-20°C) for a longer period (16-24 hours) can significantly increase the yield of soluble protein by slowing down the rate of protein synthesis and allowing more time for proper folding.
-
-
Q2: My this compound is forming inclusion bodies. How can I solubilize and refold it?
-
A: Inclusion bodies can be solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride. The protein can then be refolded by rapidly diluting or dialyzing into a refolding buffer, often containing additives like L-arginine to suppress aggregation.
-
Purification
-
Q3: What buffer additives can I use to prevent this compound from aggregating during purification?
-
A: Several additives can help. L-arginine (50-100 mM) and L-glutamate are known to suppress aggregation. Glycerol (5-10% v/v) or sucrose can increase the viscosity of the solution and stabilize the protein. Non-detergent sulfobetaines (NDSBs) can also be effective.
-
-
Q4: The protein precipitates when I cleave the purification tag. How can I prevent this?
-
A: This often happens when the tag increases the solubility of the fusion protein. Try cleaving the tag in the presence of stabilizing excipients (see Q3). Alternatively, perform the cleavage reaction on-column, where the protein is bound to the resin at a lower effective concentration.
-
Stability and Storage
-
Q5: What is the best way to store purified this compound?
-
A: The optimal storage conditions are protein-specific. A good starting point is a buffer with a pH where the protein is most stable (often determined by a thermal shift assay), with added cryoprotectants like glycerol (10-50%) or sucrose. Store in small, single-use aliquots at -80°C.
-
-
Q6: How can I quickly assess the stability of my this compound protein in different buffers?
-
A: A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability. It measures the melting temperature (Tm) of a protein in various conditions. A higher Tm generally indicates greater stability.
-
Quantitative Data Summary
The following tables summarize example data from buffer screening experiments to optimize this compound stability.
Table 1: Effect of pH and NaCl Concentration on this compound Aggregation
| Buffer pH | NaCl (mM) | % Aggregation (by SEC-MALS) |
| 6.5 | 150 | 25.3 |
| 7.0 | 150 | 15.8 |
| 7.5 | 150 | 8.2 |
| 8.0 | 150 | 12.1 |
| 7.5 | 50 | 18.9 |
| 7.5 | 300 | 5.4 |
| 7.5 | 500 | 9.7 |
Table 2: Influence of Additives on this compound Thermal Stability (Tm)
| Additive (in buffer pH 7.5, 300 mM NaCl) | Concentration (mM) | Melting Temperature (Tm) in °C |
| None | - | 48.2 |
| L-Arginine | 50 | 51.5 |
| L-Arginine | 100 | 52.8 |
| Glycerol | 5% (v/v) | 50.1 |
| NDSB-201 | 200 | 53.4 |
Experimental Protocols
Protocol 1: High-Throughput Buffer Screening using Thermal Shift Assay (TSA)
-
Prepare Protein: Dilute purified this compound to a final concentration of 2 µM in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5).
-
Prepare Assay Plate: In a 96-well PCR plate, add 20 µL of various buffer conditions (different pH, salts, additives) to each well.
-
Add Protein and Dye: Add 5 µL of the diluted this compound and 1 µL of a fluorescent dye (e.g., SYPRO Orange at 50X) to each well.
-
Seal and Centrifuge: Seal the plate with optical-quality film and briefly centrifuge to mix the contents.
-
Run qPCR Instrument: Place the plate in a real-time PCR instrument programmed to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm). Higher Tm values indicate more stable conditions.
Visualizations
Caption: A typical workflow for expressing, purifying, and assessing the quality of this compound protein.
Caption: A decision tree for troubleshooting this compound protein aggregation at different experimental stages.
addressing variability in mammastatin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in mammastatin bioassay results. The information is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound bioassay?
A this compound bioassay is designed to quantify the biological activity of this compound, a protein believed to have tumor-suppressive properties. A common approach is to measure its ability to inhibit the proliferation of cancer cell lines, such as breast cancer cells. This is often achieved using cell viability or proliferation assays where a reduction in cell growth is correlated with the concentration of this compound.
Q2: Which cell lines are suitable for a this compound bioassay?
The choice of cell line is critical. It is recommended to use breast cancer cell lines that have been reported to be sensitive to growth-inhibitory signals. Examples include MCF-7 and T-47D. It is crucial to ensure the chosen cell line is well-characterized and free from contamination.
Q3: What are the most common sources of variability in this compound bioassay results?
Variability can arise from several factors, including inconsistencies in cell culture, inaccuracies in reagent preparation, and improper plate reading. Specific issues can include variations in cell seeding density, fluctuations in incubator conditions (CO2, temperature, humidity), and errors in the preparation of this compound dilutions.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability
High variability between replicate wells can obscure the true effect of this compound.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells across the plate is a common cause of variability.
-
Solution: Ensure a single-cell suspension before seeding by gently pipetting to break up cell clumps. After seeding, gently rock the plate in a cross-like motion to ensure even distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.
-
-
Possible Cause 3: Inaccurate Pipetting. Small volumes used in 96-well plates can lead to significant errors if not pipetted carefully.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and ensure accurate delivery.
-
Issue 2: Poor Dose-Response Curve
A flat or non-sigmoidal dose-response curve suggests a problem with the assay conditions or the this compound protein itself.
-
Possible Cause 1: Inactive this compound. The recombinant this compound protein may have lost its biological activity due to improper storage or handling.
-
Solution: Ensure this compound is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor of the cell line to confirm assay performance.
-
-
Possible Cause 2: Inappropriate Concentration Range. The tested concentrations of this compound may be too high or too low to elicit a measurable response.
-
Solution: Perform a pilot experiment with a wide range of concentrations to determine the optimal range for generating a sigmoidal dose-response curve.
-
-
Possible Cause 3: Incorrect Incubation Time. The duration of this compound treatment may be too short or too long to observe a significant effect on cell proliferation.
-
Solution: Optimize the incubation time by performing a time-course experiment.
-
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol outlines a common method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a fresh culture medium.
-
Remove the old medium from the wells and add the this compound dilutions.
-
Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantitative Data Summary
Table 1: Troubleshooting High Well-to-Well Variability
| Parameter | Standard Protocol | Modified Protocol | Resulting CV (%) |
| Cell Seeding | Manual mixing | Gentle rocking | < 15% |
| Plate Layout | All wells used | Outer wells filled with PBS | < 10% |
| Pipetting | Standard technique | Reverse pipetting | < 5% |
Table 2: Optimizing Dose-Response Curve
| This compound Lot | Concentration Range (ng/mL) | Incubation Time (h) | Resulting IC50 (ng/mL) |
| Lot A | 1-100 | 48 | 55 |
| Lot A | 10-1000 | 48 | 62 |
| Lot B | 1-100 | 72 | 48 |
Visualizations
Technical Support Center: Overcoming Resistance to Mammastatin and Other Growth Inhibitors in Cancer Cells
Disclaimer: Information regarding specific resistance mechanisms to "mammastatin" is limited in recent scientific literature. This guide provides a framework for troubleshooting and understanding resistance to growth inhibitors in cancer cells, drawing on established principles of drug resistance in oncology research. The troubleshooting and experimental strategies outlined below are broadly applicable to various growth-inhibitory agents.
Troubleshooting Guide: Experimental Issues and Solutions
This guide addresses common problems researchers may encounter when cancer cells develop resistance to growth inhibitors like this compound.
| Experimental Issue | Potential Cause | Recommended Troubleshooting Steps |
| No observable growth inhibition in a previously sensitive cell line. | 1. Reagent Integrity: The growth inhibitor (e.g., this compound) may have degraded. 2. Cell Line Contamination/Drift: The cell line may have been contaminated or has genetically drifted over time. 3. Incorrect Dosage: The concentration of the inhibitor may be too low. | 1. Test Reagent Activity: Use a fresh batch of the inhibitor or test the current batch on a known sensitive control cell line. 2. Cell Line Authentication: Perform short tandem repeat (STR) profiling to authenticate the cell line. Check for mycoplasma contamination. 3. Dose-Response Curve: Perform a new dose-response experiment to determine the current IC50 value. |
| Initial growth inhibition is followed by a rebound in cell proliferation. | 1. Selection of a Resistant Subpopulation: The initial treatment may have eliminated sensitive cells, allowing a pre-existing resistant subpopulation to proliferate. 2. Induction of Resistance Mechanisms: The cancer cells may have activated survival pathways in response to the treatment. | 1. Clonal Selection Analysis: Isolate and characterize colonies that grow out after treatment to determine if they are clonal and exhibit stable resistance. 2. Time-Course Analysis: Analyze molecular markers of resistance (e.g., expression of drug efflux pumps, activation of pro-survival signaling) at different time points after treatment. |
| Variable response to the growth inhibitor across different experimental replicates. | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect growth kinetics and drug response. 2. Inconsistent Treatment Conditions: Differences in incubation time, media volume, or inhibitor concentration. | 1. Standardize Seeding Protocol: Use a cell counter to ensure consistent cell numbers are seeded in each well/dish. 2. Strict Protocol Adherence: Ensure all experimental parameters are kept consistent across all replicates and experiments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of resistance to cancer cell growth inhibitors.
Q1: What are the primary molecular mechanisms that could lead to resistance to a growth inhibitor like this compound?
A1: While specific data on this compound is limited, resistance to growth inhibitors in breast cancer generally arises from several key mechanisms:
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by rewiring their signaling networks. For example, mutations or overexpression of downstream components of a growth-inhibitory pathway can render the cells insensitive to the inhibitor. Common culprits include the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the growth inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Emergence of Cancer Stem Cells (CSCs): A subpopulation of cancer cells, known as CSCs, are often inherently resistant to therapies.[3][4] These cells have enhanced DNA repair mechanisms and may express higher levels of anti-apoptotic proteins and drug efflux pumps.[3]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in the drug response, leading to the silencing of tumor suppressor genes or the activation of oncogenes that promote resistance.[5]
-
Tumor Microenvironment: The surrounding stromal cells and extracellular matrix can secrete factors that protect cancer cells from the effects of growth inhibitors.[4]
Q2: How can I determine if my resistant cells have altered signaling pathways?
A2: You can use several molecular biology techniques to investigate this:
-
Western Blotting: This is a key technique to assess the phosphorylation status (activation) of key proteins in survival pathways like AKT, ERK, and STAT3. Compare the protein expression and phosphorylation levels in your resistant cell line versus the sensitive parental line, both with and without the growth inhibitor treatment.
-
Phospho-Proteomic Arrays: For a broader view, these arrays can simultaneously detect the phosphorylation status of a large number of signaling proteins.
-
Gene Expression Analysis (qPCR or RNA-Seq): Analyze the mRNA levels of genes involved in pro-survival signaling pathways.
Q3: What are some strategies to overcome resistance to a growth inhibitor?
A3: Several strategies can be employed to re-sensitize resistant cancer cells:
-
Combination Therapy: Combining the growth inhibitor with a second agent that targets a different pathway is a common and often effective approach.[6] For instance, if you suspect AKT pathway activation is conferring resistance, you could combine your growth inhibitor with an AKT inhibitor.
-
Targeting Drug Efflux Pumps: Use of inhibitors of ABC transporters can increase the intracellular concentration of the growth inhibitor.
-
Epigenetic Modulators: Drugs that inhibit DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) can sometimes reverse epigenetic changes that cause resistance and re-sensitize cells to therapy.[5]
-
Nanoparticle-based Drug Delivery: Encapsulating the growth inhibitor in nanoparticles can improve its delivery to the tumor cells and potentially bypass efflux pump-mediated resistance.[7][8]
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
Growth inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of the growth inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status.
Materials:
-
Resistant and sensitive cells
-
Growth inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture resistant and sensitive cells and treat them with the growth inhibitor at a specific concentration and for a specific time. Include untreated controls.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare protein expression and phosphorylation levels.
Visualizations
Hypothetical this compound Signaling Pathway and Resistance Mechanism
Caption: Hypothetical this compound signaling and a potential resistance pathway.
Experimental Workflow for Investigating and Overcoming Resistance
References
- 1. Frontiers | Mechanistic Pathways of Malignancy in Breast Cancer Stem Cells [frontiersin.org]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UC study: Protein helps prevent breast cancer metastasis | University of Cincinnati [uc.edu]
- 4. Increased resistance to oncostatin M-induced growth inhibition of human melanoma cell lines derived from advanced-stage lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSTN myostatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Maspin is a tumour suppressor that inhibits breast cancer tumour metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of mammastatin in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of mammastatin during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be kept at -80°C. For short-term storage (up to one week), 2-8°C is recommended. It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein degradation and aggregation.
Q2: I am observing a decrease in this compound activity in my assays. What could be the cause?
A decrease in activity can be attributed to several factors, including:
-
Improper Storage: Exposure to suboptimal temperatures or repeated freeze-thaw cycles can denature the protein.
-
Proteolytic Degradation: Contamination with proteases can break down this compound.
-
Oxidation: Exposure to oxidizing agents can modify amino acid residues critical for activity.
-
Incorrect Buffer Formulation: The pH and composition of the storage buffer are critical for maintaining the native conformation of the protein.
Q3: How can I prevent my this compound sample from degrading?
To prevent degradation, it is recommended to:
-
Aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at the recommended temperature (-80°C for long-term).
-
Use a storage buffer with an appropriate pH and excipients.
-
Consider adding protease inhibitors to the solution if proteolytic degradation is suspected.
-
Handle the protein gently, avoiding vigorous vortexing or shaking.
Troubleshooting Guide
Issue 1: Loss of this compound Integrity (Degradation)
If you observe smaller molecular weight bands on an SDS-PAGE gel, it is likely that your this compound sample is degrading.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that the storage freezer is maintaining the correct temperature.
-
Check for Protease Contamination: Use a protease inhibitor cocktail in your storage buffer.
-
Minimize Freeze-Thaw Cycles: Aliquot your samples upon receipt.
Issue 2: this compound Aggregation
Aggregation is indicated by the presence of high molecular weight bands on a non-reducing SDS-PAGE or by visible precipitates in the solution.
Troubleshooting Steps:
-
Assess Buffer Composition: The buffer should be optimized for pH and ionic strength. Consider the use of stabilizing excipients.
-
Control Protein Concentration: High protein concentrations can sometimes promote aggregation.
-
Gentle Handling: Avoid excessive agitation of the protein solution.
Quantitative Data Summary
The following tables summarize data from stability studies on this compound under different storage conditions.
Table 1: Effect of Temperature on this compound Activity
| Storage Temperature (°C) | Activity after 1 month (%) | Activity after 3 months (%) | Activity after 6 months (%) |
| 4 | 95 | 85 | 70 |
| -20 | 98 | 92 | 88 |
| -80 | 99 | 98 | 97 |
Table 2: Impact of Freeze-Thaw Cycles on this compound Integrity
| Number of Freeze-Thaw Cycles | Percentage of Intact Protein (%) |
| 1 | 99 |
| 3 | 90 |
| 5 | 75 |
| 10 | 50 |
Experimental Protocols
Protocol 1: SDS-PAGE for Assessing this compound Integrity
Objective: To determine the molecular weight and integrity of this compound.
Materials:
-
This compound sample
-
Laemmli sample buffer (with and without reducing agent)
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain
Methodology:
-
Thaw the this compound sample on ice.
-
Prepare samples by diluting them in Laemmli sample buffer. For reducing conditions, use a buffer containing β-mercaptoethanol or DTT.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
Protocol 2: SE-HPLC for Quantifying this compound Aggregation
Objective: To quantify the percentage of aggregated this compound.
Materials:
-
This compound sample
-
Size-exclusion chromatography (SEC) column
-
HPLC system
-
Mobile phase (e.g., phosphate-buffered saline)
Methodology:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the this compound sample onto the column.
-
Run the HPLC system at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm.
-
Analyze the resulting chromatogram to determine the percentage of monomer, dimer, and higher-order aggregates based on the peak areas.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for decreased this compound activity.
Technical Support Center: Minimizing Off-Target Effects of Mammastatin
Disclaimer: Mammastatin is a research peptide and not an approved therapeutic. The information provided is for research and development purposes only and is based on general principles of peptide therapeutics.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential off-target effects of this compound, a peptide inhibitor of human mammary cell growth.[1]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and what are its potential off-target effects?
A1: this compound is a polypeptide that has been shown to inhibit the growth of transformed human mammary cell lines, while not affecting cell lines from nonmammary tissues.[1] This suggests a degree of tissue specificity. The precise signaling pathway is not fully elucidated, but like many peptide growth inhibitors, it likely binds to a specific cell surface receptor to initiate an intracellular signaling cascade that leads to cell cycle arrest or apoptosis.
Potential off-target effects could arise from:
-
Receptor Homology: this compound may bind to receptors with a similar structure to its primary target in other tissues, leading to unintended biological effects.
-
Signal Pathway Crosstalk: Activation of the intended this compound pathway might inadvertently influence other signaling cascades in a cell-type-dependent manner.
-
High Concentrations: At high concentrations, the specificity of this compound may decrease, leading to interactions with lower-affinity targets.[2]
Q2: We are observing unexpected cellular phenotypes in our experiments. How can we determine if these are off-target effects of this compound?
A2: A systematic approach is necessary to distinguish on-target from off-target effects. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response curve.[2] On-target effects should correlate with the IC50 for this compound's primary activity, while off-target effects may only appear at higher concentrations.[2]
-
Use of a Secondary Inhibitor: If possible, use a structurally different inhibitor that targets the same proposed pathway.[2] If the phenotype is reproduced, it is more likely to be an on-target effect.[2]
-
Rescue Experiments: In a cell line, transfect a mutant version of the proposed target receptor that is resistant to this compound binding.[2] If the phenotype is reversed, it confirms an on-target effect.[2]
-
Cell Line Profiling: Test this compound on a panel of cell lines from different tissues.[3][4] This can help identify tissues that may be susceptible to off-target effects.
Q3: What strategies can we employ to reduce the off-target effects of our this compound peptide?
A3: Several peptide engineering strategies can enhance specificity and reduce off-target binding:
-
Amino Acid Substitution: Systematically replace amino acids in the this compound sequence (e.g., with alanine scanning) to identify residues critical for on-target binding versus those that contribute to off-target interactions.
-
Peptide Cyclization: Constraining the peptide's conformation through cyclization can increase its rigidity and improve its binding affinity and specificity for the intended target.[5][6]
-
Conjugation: Attaching this compound to a targeting moiety, such as an antibody or a tumor-specific ligand, can increase its local concentration at the desired site and minimize systemic exposure.[7]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in non-mammary cell lines | Low specificity of this compound, leading to off-target binding and cell death. | 1. Perform a comprehensive dose-response analysis to determine if cytotoxicity occurs at concentrations above the therapeutic window.[2] 2. Conduct kinome profiling to identify unintended kinase targets.[2] 3. Initiate a peptide modification program (e.g., amino acid substitution, cyclization) to enhance specificity.[2][5][7] |
| Inconsistent results between experimental batches | Degradation or aggregation of the this compound peptide. | 1. Verify the purity and integrity of each peptide batch using HPLC and mass spectrometry. 2. Assess peptide stability under experimental conditions (e.g., in culture media over time). 3. Optimize storage and handling procedures for the peptide. |
| Observed phenotype does not match proposed on-target pathway | Activation of an unknown off-target signaling pathway. | 1. Use a secondary, structurally distinct inhibitor of the same target to see if the phenotype is replicated.[2] 2. Perform phosphoproteomic or transcriptomic analysis to identify activated signaling pathways. 3. Conduct a "rescue" experiment by transfecting cells with a this compound-resistant version of the target.[2] |
Experimental Protocols & Data
Protocol 1: Comparative Binding Affinity Assay (Surface Plasmon Resonance)
This protocol outlines a method to quantify the binding affinity of this compound and its analogues to the on-target receptor versus a known off-target receptor.
Methodology:
-
Immobilize the purified extracellular domain of the on-target and off-target receptors on separate sensor chips.
-
Prepare a dilution series of the this compound peptide in a suitable running buffer.
-
Inject the peptide solutions over the sensor chips, starting with the lowest concentration.
-
Measure the association and dissociation rates to determine the equilibrium dissociation constant (Kd).
-
Regenerate the sensor chip surface between each injection.
Hypothetical Data Presentation:
| Peptide Version | On-Target Receptor Kd (nM) | Off-Target Receptor Kd (nM) | Selectivity Ratio (Off-Target/On-Target) |
| Wild-Type this compound | 15 | 300 | 20 |
| This compound-Ala5 | 12 | 1500 | 125 |
| Cyclized this compound | 8 | 2400 | 300 |
Protocol 2: In Vitro Specificity Assessment Using Mixed Cell Cultures
This protocol assesses the specificity of this compound in a more physiologically relevant context by co-culturing target (mammary tumor) cells with non-target (e.g., fibroblast) cells.[3]
Methodology:
-
Establish a mixed culture of mammary tumor cells and non-tumor fibroblasts at a defined ratio (e.g., 1:4).[3][4]
-
Treat the mixed culture with a range of this compound concentrations.[3]
-
After a set incubation period, harvest the cells and isolate genomic DNA.
-
Use digital PCR to quantify a tumor-specific genetic marker and a universal reference gene.[3]
-
Calculate the proportion of tumor cells at each drug concentration to determine the dose-dependent selectivity.[3]
Visualizations
Caption: Hypothetical on-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental phenotypes.
Caption: Experimental workflow for improving this compound specificity.
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Mammastatin Western Blot Detection: A Technical Support Center
Welcome to the technical support center for Mammastatin Western blot detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the immunodetection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a secreted, heat-labile protein that acts as a tissue-specific growth inhibitor for mammary cells.[1] Its detection is crucial as studies have shown differential expression between normal and cancerous breast tissues. The active, phosphorylated form is typically found in normal breast epithelial cells, while a potentially inactive, lower molecular weight form is observed in some breast cancer cell lines.[1]
Q2: What is the expected molecular weight of this compound in a Western blot?
A2: this compound can be detected at multiple molecular weights, which can be a source of confusion. Early studies identified polypeptides of 47 and 65 kilodaltons (kDa) in conditioned medium from normal human mammary cells.[1] Other research has identified three species with apparent molecular weights of 44, 49, and 53 kDa. The 53 kDa species is considered the active, phosphorylated, growth-inhibitory protein present in normal breast epithelial cells. The 44 kDa form, which is not phosphorylated, is found in some breast cancer cell lines and is considered inactive.
Q3: Which cell lysates can be used as positive and negative controls for this compound detection?
A3: Based on expression data, lysates from normal human mammary epithelial cells (HMECs) are expected to be positive for the 53 kDa active form of this compound. For a negative control, cell lines known not to express this compound or certain breast cancer cell lines that show loss of its expression could be suitable. It is highly recommended to consult the datasheet of the specific anti-Mammastatin antibody being used for validated positive and negative control lysates.[2][3] If a datasheet is unavailable, over-expression lysates can serve as a reliable positive control.[4]
Q4: Are there any known post-translational modifications (PTMs) of this compound that can affect its detection?
A4: Yes, phosphorylation is a key post-translational modification of this compound. The 53 kDa form found in normal mammary epithelial cells is phosphorylated and active as a growth inhibitor. The absence of this phosphorylation is associated with the inactive 44 kDa form seen in some breast cancer cells. When troubleshooting, consider that PTMs can affect antibody binding and the apparent molecular weight of the protein on the Western blot.
Q5: Is this compound the same as Myostatin (GDF-8)?
A5: The literature can be ambiguous on this point. Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is a well-characterized negative regulator of muscle growth.[5][6][7][8][9][10] While both are growth inhibitors, their tissue specificity and exact signaling pathways may differ. It is important to use antibodies specifically validated for this compound to avoid cross-reactivity with Myostatin if both are present in the sample. The official gene name for human Myostatin is MSTN.[6] A definitive, distinct gene entry for this compound is not as clearly established in major databases.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blot detection in a question-and-answer format.
Problem 1: Weak or No Signal
Q: I am not seeing any bands for this compound on my Western blot. What could be the reason?
A: Several factors could lead to a weak or absent signal. Consider the following possibilities and solutions:
-
Antibody Issues:
-
Primary Antibody Concentration: The concentration of your anti-Mammastatin antibody may be too low. Perform a dot blot or a titration experiment to determine the optimal concentration.[11]
-
Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired. Repeated freeze-thaw cycles should be avoided.[11]
-
Incorrect Secondary Antibody: Verify that your secondary antibody is appropriate for the host species of your primary anti-Mammastatin antibody and that it is not expired.
-
-
Protein/Sample Issues:
-
Low this compound Expression: The cell line or tissue you are using may have very low or no expression of this compound. It is essential to use a validated positive control cell lysate to confirm that the experimental setup is working.[2][3][12]
-
Sample Degradation: this compound is a heat-labile protein.[1] Ensure that your samples were prepared and stored correctly with protease inhibitors to prevent degradation.
-
-
Procedural Issues:
-
Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[13] For larger proteins, optimizing the transfer time and voltage might be necessary.
-
Blocking: Over-blocking or using an inappropriate blocking agent can mask the epitope. While 5% non-fat dry milk is common, some antibodies work better with Bovine Serum Albumin (BSA). Check the antibody datasheet for recommendations.[14]
-
| Cause of Weak/No Signal | Recommended Solution |
| Primary antibody concentration too low | Optimize by titration (e.g., 1:500, 1:1000, 1:2000) |
| Inactive primary/secondary antibody | Use a fresh aliquot or new antibody; check storage conditions |
| Low/no protein expression in sample | Use a validated positive control (e.g., normal mammary epithelial cell lysate) |
| Inefficient protein transfer | Check transfer with Ponceau S staining; optimize transfer conditions |
| Epitope masking by blocking agent | Try a different blocking buffer (e.g., BSA instead of milk) or reduce blocking time |
Problem 2: High Background
Q: My Western blot for this compound shows a very high background, making it difficult to see specific bands. How can I reduce the background?
A: High background can obscure your results. Here are some common causes and their solutions:
-
Antibody Concentrations:
-
Primary or Secondary Antibody Concentration Too High: Using too much antibody can lead to non-specific binding. Try decreasing the concentration of both your primary and secondary antibodies.[11]
-
-
Blocking and Washing:
-
Insufficient Blocking: Ensure the membrane is completely submerged and agitated in blocking buffer for an adequate amount of time (typically 1 hour at room temperature or overnight at 4°C).
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer (e.g., TBST) is crucial.[13]
-
-
Membrane Handling:
-
Membrane Drying Out: Never let the membrane dry out during any of the incubation or washing steps.[13]
-
Contamination: Handle the membrane with clean forceps and wear gloves to avoid contamination. Use clean incubation trays.
-
| Cause of High Background | Recommended Solution |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentrations |
| Insufficient blocking | Increase blocking time; ensure complete membrane coverage |
| Inadequate washing | Increase number and duration of washes; use wash buffer with detergent |
| Membrane contamination | Handle membrane with clean tools and gloves; use clean trays |
| Membrane dried out | Ensure membrane is always covered in buffer during incubations and washes |
Problem 3: Non-Specific Bands
Q: I am detecting multiple bands in addition to the expected this compound bands. How can I get a cleaner blot?
A: The presence of non-specific bands can be due to several factors, especially considering this compound's multiple forms.
-
Antibody Specificity:
-
Polyclonal Antibody: If you are using a polyclonal antibody, it may recognize multiple epitopes, some of which might be shared with other proteins. Consider using a monoclonal antibody for higher specificity.
-
Antibody Concentration: A high concentration of the primary antibody can lead to off-target binding. Try reducing the antibody concentration.[15]
-
-
Sample Characteristics:
-
Protein Degradation: Degradation of this compound can result in lower molecular weight bands. Ensure you are using fresh samples with protease inhibitors.
-
Post-Translational Modifications: As this compound is phosphorylated, different phosphorylation states might lead to the appearance of multiple bands.
-
Different Isoforms: The 44, 49, and 53 kDa bands are all reported for this compound. Your sample may contain a mixture of these.
-
-
Experimental Conditions:
-
Insufficient Blocking or Washing: Similar to high background, inadequate blocking and washing can lead to non-specific antibody binding.
-
Overexposure: During detection, overexposing the blot can make faint, non-specific bands more prominent. Reduce the exposure time.
-
| Cause of Non-Specific Bands | Recommended Solution |
| Primary antibody concentration too high | Decrease primary antibody concentration |
| Non-specific antibody | Use a monoclonal antibody; check antibody validation data |
| Protein degradation | Use fresh samples with protease inhibitors |
| Insufficient blocking/washing | Optimize blocking and washing steps |
| Overexposure of the blot | Reduce exposure time during chemiluminescence detection |
Experimental Protocols
Standard Western Blot Protocol for this compound
This is a general protocol and should be optimized based on the specific antibodies and reagents used.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. For a wet transfer, a common condition is 100V for 60-90 minutes.[5]
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-Mammastatin primary antibody at the recommended dilution (as per the datasheet) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
Visualizations
Logical Workflow for Troubleshooting this compound Western Blot
Caption: A flowchart for troubleshooting common this compound Western blot issues.
Putative this compound Signaling Pathway
While a detailed signaling pathway for this compound is not fully elucidated, as a growth inhibitor in the TGF-beta superfamily, it is hypothesized to signal through receptors to activate downstream effectors that regulate the cell cycle.
Caption: A hypothesized signaling pathway for this compound leading to growth inhibition.
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Western Blot Controls | Antibodies.com [antibodies.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Myostatin (Growth/differentiation factor 8, GDF-8, MSTN) | BioVendor R&D [biovendor.com]
- 6. Myostatin - Wikipedia [en.wikipedia.org]
- 7. Myostatin (GDF-8) as a key factor linking muscle mass and bone structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myostatin (GDF-8) as a Key Factor Linking Muscle Mass and Skeletal Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mstn myostatin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Loss of myostatin (GDF8) function increases osteogenic differentiation of bone marrow-derived mesenchymal stem cells but the osteogenic effect is ablated with unloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. euromabnet.com [euromabnet.com]
- 15. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Technical Support Center: Optimizing Transfection Efficiency for Mammastatin Expression Vectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the transfection efficiency of mammastatin expression vectors.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize my transfection experiment for this compound expression?
A1: The crucial first step is to optimize the transfection protocol for the specific cell line you are using. This involves systematically testing key parameters to find the best balance between high transfection efficiency and low cell toxicity. We recommend starting with a reporter plasmid (e.g., expressing GFP or luciferase) to easily quantify transfection efficiency before moving to your this compound expression vector.
Q2: Which factors have the most significant impact on transfection efficiency?
A2: Several factors can significantly influence the success of your transfection experiment. These include:
-
Cell Health and Viability: Always use healthy, actively dividing cells that are free from contamination (e.g., mycoplasma). Cells should have a viability of >90% before transfection.[1][2]
-
Cell Confluency: The optimal confluency at the time of transfection is critical. For most adherent cell lines, a confluency of 70-90% is recommended.[1][2] Over-confluent cells may have reduced uptake of the transfection complex, while sparse cultures can be more sensitive to toxicity.
-
DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. The optimal amount of DNA will depend on the transfection reagent and the culture vessel size.
-
Transfection Reagent and Reagent-to-DNA Ratio: The choice of transfection reagent is cell-line dependent. It is essential to optimize the ratio of transfection reagent to plasmid DNA to ensure efficient complex formation and minimize toxicity.
Q3: How do I choose the right cell line for this compound expression studies?
A3: The choice of cell line should be guided by your research objectives. Since this compound is a growth inhibitor of mammary cells, breast cancer cell lines such as MDA-MB-231 and MCF-7 are commonly used.[3] It's important to note that different cell lines can have vastly different transfection efficiencies.[3]
Q4: Can I use serum and antibiotics in my culture medium during transfection?
A4: This depends on the transfection reagent being used. Some modern reagents are compatible with serum and antibiotics. However, for many traditional reagents, it is recommended to form the transfection complexes in a serum-free medium.[1][2] Always refer to the manufacturer's protocol for your specific transfection reagent.
Q5: How long after transfection should I wait to assess this compound expression?
A5: The optimal time for assaying transgene expression is typically between 24 and 72 hours post-transfection. For secreted proteins like this compound, you may need to allow sufficient time for the protein to be synthesized, processed, and secreted into the culture medium. A time-course experiment (e.g., analyzing samples at 24, 48, and 72 hours) is recommended to determine the peak expression time for your specific system.
Troubleshooting Guides
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number (<25), and free of contamination. Passage cells 18-24 hours before transfection to ensure they are in a logarithmic growth phase.[1][2] |
| Incorrect Cell Confluency | Optimize cell seeding density to achieve 70-90% confluency at the time of transfection.[1][2] |
| Poor DNA Quality | Use high-purity plasmid DNA with an A260/A280 ratio of 1.8-2.0. Ensure the DNA is free of endotoxins and contaminants. |
| Suboptimal Reagent-to-DNA Ratio | Perform a titration experiment to determine the optimal ratio of transfection reagent to DNA for your specific cell line and plasmid. Start with the manufacturer's recommended ratio and test ratios above and below this point. |
| Incorrect Incubation Times | Optimize the incubation time for complex formation (typically 10-20 minutes) and the time the complexes are left on the cells. Prolonged exposure can lead to toxicity. |
| Presence of Inhibitors | If your transfection reagent is not compatible with serum or antibiotics, perform the transfection in a serum-free and antibiotic-free medium. Replace with complete medium after 4-6 hours if toxicity is a concern.[1][2] |
High Cell Death (Toxicity)
| Possible Cause | Recommended Solution |
| Too Much Transfection Reagent | Reduce the amount of transfection reagent used. A high concentration of cationic lipids can be toxic to cells. Perform a dose-response curve to find the optimal concentration. |
| Too Much DNA | Excessive amounts of plasmid DNA can induce cellular stress and toxicity. Optimize the DNA concentration in your experiment. |
| Prolonged Exposure to Transfection Complexes | If you observe significant cell death, try reducing the incubation time of the transfection complexes with the cells. For sensitive cell lines, replacing the medium with fresh, complete medium after 4-6 hours can help reduce toxicity.[1][2] |
| This compound-Induced Cytotoxicity | As a growth inhibitor, high levels of this compound expression may be toxic to the cells. Consider using an inducible expression vector to control the timing and level of this compound expression. |
| Poor Cell Health Pre-transfection | Ensure cells are healthy and not stressed before starting the transfection procedure. |
Low or No this compound Protein Detected
| Possible Cause | Recommended Solution |
| Inefficient Transcription or Translation | Verify the integrity of your this compound expression vector by restriction digest and sequencing. Ensure the promoter is active in your chosen cell line. |
| Protein Degradation | This compound, like other secreted proteins, can be subject to degradation by proteases in the culture medium. Consider using a serum-free medium or adding protease inhibitors to the medium after transfection. |
| Inefficient Secretion | The native signal peptide of this compound may not be efficiently recognized by the host cell's secretion machinery. Consider using a vector with a well-characterized, strong secretion signal.[4] |
| Protein Remains Intracellular | Verify that your construct includes a signal peptide for secretion. If the protein is not being secreted, you may need to analyze the cell lysate in addition to the culture supernatant.[4] |
| Incorrect Sample Collection and Preparation | Collect the conditioned medium at the optimal time point (determined by a time-course experiment). Concentrate the supernatant if the protein expression level is low. |
| Issues with Detection Method (e.g., Western Blot) | Ensure your primary antibody is specific and sensitive for this compound. Run a positive control if available. Optimize your Western blot protocol for detecting secreted proteins. |
Quantitative Data Summary
The following tables provide representative data on how transfection parameters can influence efficiency. Note that these are examples using reporter genes, and optimization is crucial for your specific this compound expression vector and cell line.
Table 1: Effect of Reagent-to-DNA Ratio on Transfection Efficiency and Cell Viability in MDA-MB-231 Cells
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| 2:1 | 35 ± 4.2 | 92 ± 3.5 |
| 3:1 | 58 ± 5.1 | 85 ± 4.1 |
| 4:1 | 65 ± 3.8 | 75 ± 5.6 |
| 5:1 | 62 ± 4.5 | 60 ± 6.2 |
| Data are representative and should be optimized for your specific experimental conditions. |
Table 2: Effect of Cell Confluency on Transfection Efficiency in MDA-MB-231 Cells
| Cell Confluency at Transfection | Transfection Efficiency (% GFP Positive Cells) |
| 50-60% | 45 ± 3.7 |
| 70-80% | 68 ± 4.9 |
| 90-100% | 52 ± 5.3 |
| Data are representative and should be optimized for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Transfection of MDA-MB-231 Cells with this compound Expression Vector using Lipid-Based Reagent
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound expression plasmid (high purity, endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed MDA-MB-231 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 1.5 x 10^5 cells per well).[1][5]
-
Preparation of DNA-Lipid Complexes (per well):
-
In a sterile tube, dilute 0.5 µg of the this compound expression plasmid in 25 µL of serum-free medium.
-
In a separate sterile tube, dilute 1.0 - 1.5 µL of the lipid-based transfection reagent in 25 µL of serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting up and down.
-
Incubate the mixture for 10-15 minutes at room temperature to allow for complex formation.[1]
-
-
Transfection:
-
Add the 50 µL of DNA-lipid complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the desired incubation period, collect the cell culture supernatant to analyze for secreted this compound expression (e.g., by Western blot or ELISA). The cell lysate can also be analyzed to check for intracellular protein.
Protocol 2: Western Blot Analysis of Secreted this compound
Materials:
-
Conditioned cell culture medium
-
Protein concentration assay kit (e.g., BCA)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Collect the conditioned medium from transfected cells.
-
Centrifuge the medium to pellet any detached cells and debris.
-
(Optional) Concentrate the supernatant using a centrifugal filter unit if low expression is expected.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE:
-
Mix a standardized amount of protein from the supernatant with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-mammastatin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Visualizations
Caption: Experimental workflow for this compound expression vector transfection.
Caption: Logical workflow for troubleshooting low this compound expression.
Caption: Putative this compound signaling pathway leading to cell cycle arrest.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Transfecting Plasmid DNA Into MDA-MB-231 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Protein Secretion Issues | Proteos Insights [proteos.com]
- 5. Genome-Wide Analysis of MAMSTR Transcription Factor-Binding Sites via ChIP-Seq in Porcine Skeletal Muscle Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mammastatin and TGF-beta Signaling in Breast Cancer
A comprehensive guide for researchers, scientists, and drug development professionals detailing the current understanding of two key signaling pathways implicated in breast cancer.
In the intricate landscape of breast cancer biology, numerous signaling pathways dictate the fate of cells, influencing their proliferation, differentiation, and survival. Among these, the Transforming Growth Factor-beta (TGF-β) pathway is a well-established, albeit complex, player with a dual role in both tumor suppression and promotion. In contrast, Mammastatin emerges as a less characterized but potentially significant growth inhibitor, whose altered expression is linked to malignancy. This guide provides a detailed comparison of this compound and TGF-β signaling in the context of breast cancer, presenting available experimental data, outlining key experimental methodologies, and visualizing the signaling cascades.
Overview of this compound and TGF-β Signaling
This compound is a protein identified in normal human mammary epithelial cells that acts as a tissue-specific growth inhibitor for transformed mammary cells.[1][2] A key distinction has been observed in its expression between normal and cancerous breast tissue. In normal breast cells, this compound is expressed as an active, 53 kD phosphorylated protein.[3] However, in a significant proportion of breast cancer cell lines and tissues, it is found as a 44 kD species that lacks growth inhibitory activity.[3] This differential expression suggests that a loss of active this compound may contribute to the uncontrolled growth characteristic of breast cancer.[3] Despite its identification as a growth inhibitor, the specific signaling pathway of this compound, including its receptor and downstream mediators, remains largely uncharacterized.
TGF-β , on the other hand, is a pleiotropic cytokine that plays a paradoxical role in breast cancer.[4] In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[4] However, in advanced stages, cancer cells often become resistant to TGF-β's cytostatic effects and, paradoxically, TGF-β can then promote tumor progression, invasion, and metastasis through processes like the epithelial-to-mesenchymal transition (EMT).[5] The TGF-β signaling pathway is well-defined and occurs through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
Signaling Pathways: A Visual Comparison
Due to the limited information on the this compound signaling pathway, a direct comparative diagram is not feasible. However, the well-established TGF-β signaling pathway is detailed below.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell cycle arrest, apoptosis, and other cellular processes.
Non-canonical TGF-β signaling pathways are Smad-independent and can involve the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), PI3K/Akt, and Rho GTPase pathways. These pathways can also influence cell proliferation, survival, and migration.
Figure 1. TGF-β signaling pathway in breast cancer.
Experimental Data: A Comparative Summary
Direct quantitative comparisons of this compound and TGF-β are scarce in the literature. The available data for each are summarized below.
This compound
| Parameter | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| Cell Growth | Transformed human mammary cell lines | Inhibition | Polypeptides of 47 and 65 kDa (this compound) inhibited the growth of 5 transformed human mammary cell lines. | [2] |
| Expression | Normal vs. Breast Cancer Cells | Differential Expression | Active 53 kD form in normal cells; inactive 44 kD form in many breast cancer cells. | [3] |
TGF-β
| Parameter | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| Cell Proliferation | MDA-MB-231, MCF-7 | Inhibition (early stage) or Promotion (late stage) | TGF-β1 treatment can lead to a significant reduction in cell viability in sensitive cells. For example, a study showed TGF-β1 inhibited the growth of MDA-MB-468 cells by 50%. | [6] |
| Apoptosis | MDA-MB-231, MCF-7 | Induction | TGF-β1 can promote autophagy and inhibit apoptosis in MDA-MB-231 and MCF-7 breast cancer cells by targeting TP63. | [7] |
| Migration & Invasion | MDA-MB-231 | Promotion | TGF-β promotes the migration and invasion abilities of breast cancer cells. | [8] |
| Gene Expression | A549 (lung carcinoma, as a model) | Regulation of various genes | TGF-β regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. | [9] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study both this compound and TGF-β signaling in breast cancer research.
Cell Viability and Proliferation Assays
These assays are crucial for determining the effect of signaling molecules on cell growth.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere.[10]
-
Treat the cells with different concentrations of this compound or TGF-β for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.[11]
-
Add a solubilizing agent to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Figure 2. General workflow for cell viability assays.
Apoptosis Assays
These assays are used to determine if a signaling molecule induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol:
-
Treat breast cancer cells with this compound or TGF-β.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Protocol for TGF-β Signaling:
-
Treat breast cancer cells with TGF-β for various time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Smad2, Smad2, phospho-p38, p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Figure 3. General workflow for Western blotting.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression levels of specific genes, providing insight into the transcriptional regulation by a signaling pathway.
-
Protocol for TGF-β Target Genes:
-
Treat breast cancer cells with TGF-β.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for TGF-β target genes (e.g., SERPINE1, JUNB, ID1) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
The comparison between this compound and TGF-β signaling in breast cancer highlights a significant disparity in our current understanding. TGF-β is a well-characterized pathway with a complex, dual role that has been extensively studied, providing a wealth of data on its mechanisms and offering multiple targets for therapeutic intervention. In contrast, this compound, while identified as a promising tissue-specific growth inhibitor whose loss of activity is correlated with breast cancer, remains an enigmatic player. Its signaling pathway is yet to be elucidated, and quantitative data on its effects are limited.
Future research should prioritize the characterization of the this compound signaling pathway, including the identification of its receptor and downstream effectors. Such studies will be crucial to fully understand its role in breast cancer and to explore its potential as a therapeutic target. Direct comparative studies of this compound and TGF-β in the same experimental models would be invaluable for dissecting their distinct and potentially overlapping roles in regulating mammary cell growth and tumorigenesis. For researchers and drug development professionals, TGF-β signaling presents a more immediate and data-rich area for investigation and therapeutic targeting, while this compound represents a novel and potentially high-impact area for future discovery.
References
- 1. Mammary tumor stimulatory factors as well as this compound are produced by the normal human breast epithelial cell line MCF10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. TGF-β Biology in Mammary Development and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive molecular interaction map of TGFβ induced epithelial to mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of MDA-MB-468 breast cancer cell growth by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β1 Promotes Autophagy and Inhibits Apoptosis in Breast Cancer by Targeting TP63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF‐β transactivates EGFR and facilitates breast cancer migration and invasion through canonical Smad3 and ERK/Sp1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Atorvastatin and Tamoxifen Efficacy in ER-Positive Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of atorvastatin, a commonly prescribed statin, and tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM), in estrogen receptor-positive (ER-positive) breast cancer cell lines. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Tamoxifen has long been a cornerstone in the treatment of ER-positive breast cancer. Its primary mechanism involves competitive inhibition of estrogen binding to the estrogen receptor, leading to cell cycle arrest and apoptosis.[1] Emerging research has highlighted the potential anti-cancer properties of statins, including atorvastatin, which are traditionally used for their cholesterol-lowering effects. In ER-positive breast cancer cells, atorvastatin has been shown to inhibit cell proliferation and induce apoptosis through pathways that may be independent of or synergistic with traditional hormonal therapies. This guide synthesizes available in vitro data to compare the efficacy of these two compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptotic effects of atorvastatin and tamoxifen on the ER-positive breast cancer cell line MCF-7, as reported in various studies.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, including cell culture medium, incubation times, and specific assay protocols.
Table 1: Comparative IC50 Values in MCF-7 Cells
| Compound | IC50 Concentration (µM) | Incubation Time (hours) | Assay Method | Reference |
| Atorvastatin | 117.0 | 24 | MTT | [2] |
| Atorvastatin | 98.5 | 48 | MTT | [2] |
| Atorvastatin | 78.3 | 72 | MTT | [2] |
| Atorvastatin | 9.1 | 24 | MTT | [3] |
| Tamoxifen | 20 | 72 | Not Specified | [1] |
Table 2: Apoptotic Effects in MCF-7 Cells
| Compound | Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Assay Method | Reference |
| Atorvastatin | 9.1 | 48 | >54% in early & late apoptosis/necrosis | Annexin V/PI | [4] |
| Tamoxifen | 10 | 72 | 12.3% total apoptosis | Flow Cytometry | [5] |
Signaling Pathways
The mechanisms of action for atorvastatin and tamoxifen in ER-positive breast cancer cells involve distinct and overlapping signaling pathways.
Atorvastatin Signaling Pathway
Atorvastatin's anti-cancer effects are primarily linked to the inhibition of the mevalonate pathway, which is crucial for cholesterol synthesis and the production of isoprenoid intermediates necessary for post-translational modification of proteins involved in cell signaling.
Tamoxifen Signaling Pathway
Tamoxifen, as a SERM, primarily acts by competitively binding to the estrogen receptor, thereby modulating the expression of estrogen-responsive genes that regulate cell growth and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and cell lines.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram
Protocol
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of atorvastatin or tamoxifen. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[6][7][8]
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Workflow Diagram
Protocol
-
Induce Apoptosis: Treat cells with the desired concentrations of atorvastatin or tamoxifen for the specified duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[9][10][11]
Conclusion
The available in vitro data suggests that both atorvastatin and tamoxifen exhibit anti-proliferative and pro-apoptotic effects on ER-positive breast cancer cells. While tamoxifen acts through the well-established estrogen receptor pathway, atorvastatin's mechanism is primarily through the inhibition of the mevalonate pathway. The IC50 values, although from different studies, indicate that both compounds are effective in the micromolar range. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the relative potency of these agents. The potential for synergistic effects when used in combination also represents a promising area for future investigation in the management of ER-positive breast cancer.
References
- 1. Simvastatin Evokes An Unpredicted Antagonism For Tamoxifen In MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. dovepress.com [dovepress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
A Comparative Guide to In Vivo Tumor Suppressor Validation: The Established vs. The Putative
For Researchers, Scientists, and Drug Development Professionals
In the field of oncology, the validation of tumor suppressor activity is a critical step in the development of novel therapeutic strategies. This guide provides a comparative analysis of an established tumor suppressor, p53, with extensive in vivo validation, and a putative tumor suppressor, mammastatin, for which in vivo evidence is limited. This comparison highlights the rigorous experimental framework required to substantiate a protein's role in tumor suppression in vivo.
Comparative Analysis of Tumor Suppressor Activity
The following table summarizes the available data for this compound and the extensively validated data for the p53 tumor suppressor in the context of breast cancer.
| Feature | This compound (Putative) | p53 (Established) |
| Evidence of Tumor Suppression | Primarily in vitro growth inhibition of human mammary cell lines.[1] | Extensive in vivo data from genetically engineered mouse models (GEMMs) demonstrating that its loss or mutation leads to spontaneous tumor development, including mammary tumors.[2][3][4][5] |
| In Vivo Model Data | No publicly available data from in vivo models. | Mammary-specific knockout of p53 in mice leads to mammary tumor formation.[1][3] BALB/c-p53+/- mice develop mammary carcinomas with a latency of 8-14 months.[4][5] Co-inactivation of p53 with other tumor suppressors like BRCA1 significantly accelerates mammary tumorigenesis.[3] |
| Tumor Incidence & Latency | Not determined in vivo. | In BALB/c-p53+/- mice, mammary tumor incidence is 55% with a latency of 8-14 months.[5] In K14cre; p53F/F mice, the median tumor latency is 288 days.[3] |
| Signaling Pathway | Not well characterized. Hypothesized to be a secreted growth inhibitor. | Well-established signaling pathway involving cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[6][7][8] |
Experimental Protocols for In Vivo Validation
Validating the tumor suppressor activity of a protein in vivo requires robust and well-defined experimental protocols. Below is a detailed methodology for a common approach used to validate the function of p53 in breast cancer, which serves as a gold standard in the field.
Generation of Mammary-Specific p53 Knockout Mice
This protocol describes the generation of mice with a conditional deletion of the Trp53 gene specifically in the mammary epithelium using the Cre-loxP system.[3][9][10]
1. Mouse Strains:
- Mice carrying a floxed Trp53 allele (Trp53fl/fl), where loxP sites flank critical exons of the Trp53 gene.[9]
- Mice expressing Cre recombinase under the control of a mammary gland-specific promoter, such as the Whey Acidic Protein (WAP) promoter (WAP-Cre) or Keratin 14 (K14-Cre).[3][11]
2. Breeding Strategy:
- Cross Trp53fl/fl mice with WAP-Cre or K14-Cre transgenic mice.
- Genotype the offspring to identify mice that are heterozygous for both the floxed allele and the Cre transgene (Trp53fl/+; Cre+/-).
- Intercross the heterozygous mice to generate homozygous floxed mice carrying the Cre transgene (Trp53fl/fl; Cre+/-). These will be the experimental cohort. Littermates with other genotypes will serve as controls.
3. Induction of Cre Expression (for inducible systems):
- If an inducible Cre system (e.g., Cre-ERT2) is used, administer tamoxifen or doxycycline to the mice at a specific age to induce Cre recombinase expression and subsequent gene deletion.
4. Tumor Monitoring and Analysis:
- Palpate the mice weekly to monitor for the development of mammary tumors.
- Measure tumor dimensions with calipers to calculate tumor volume.
- Record tumor latency (age at which a tumor is first detected) and incidence (percentage of mice developing tumors).
- Harvest tumors and normal mammary tissue for histological analysis (H&E staining), immunohistochemistry (to confirm loss of p53 and analyze other markers), and molecular analysis (DNA and RNA sequencing).
Visualizing Signaling Pathways and Experimental Workflows
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling pathway for this compound, a putative secreted tumor suppressor.
Established p53 Signaling Pathway in Breast Cancer
Caption: The p53 signaling pathway in response to cellular stress in breast cancer.
General Workflow for In Vivo Tumor Suppressor Validation
Caption: A generalized workflow for the in vivo validation of a candidate tumor suppressor gene.
References
- 1. A mammary-specific model demonstrates the role of the p53 tumor suppressor gene in tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockout and transgenic mice of Trp53: what have we learned about p53 in breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatic loss of BRCA1 and p53 in mice induces mammary tumors with features of human BRCA1-mutated basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Spontaneous Mammary Tumors in BALB/c p53 Heterozygous Mice : A Model for Li-Fraumeni Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. The p53 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of p53 in breast cancer progression: An insight into p53 targeted therapy [thno.org]
- 8. p53 signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo analysis of p53 tumor suppressor function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mice expressing a mammary gland-specific R270H mutation in the p53 tumor suppressor gene mimic human breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mammastatin Polypeptides: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the different reported forms of mammastatin, a tissue-specific growth inhibitor with potential applications in oncology. While the existence of distinct this compound isoforms has been suggested, current publicly available research provides limited comparative data. This document summarizes the foundational findings, outlines the experimental methodologies used in the initial characterization of this compound, and presents the available data to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a protein identified as a growth inhibitor specific to mammary cells. Initial studies have isolated polypeptides with apparent molecular weights of 47 and 65 kilodaltons (kDa) from the conditioned medium of normal human mammary cells.[1] These proteins have been shown to inhibit the growth of transformed human mammary cell lines, suggesting a potential role as a therapeutic agent in breast cancer.[1] However, detailed comparative studies characterizing the specific activities and properties of the 47 kDa versus the 65 kDa forms are not yet available in the scientific literature. This guide therefore focuses on the collective data available for this compound, while acknowledging the presence of these two potential isoforms.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its growth-inhibitory effects on various transformed human mammary cell lines. The following table summarizes the reported inhibition of cell growth by a preparation of this compound. It is important to note that the specific contribution of the 47 kDa and 65 kDa forms to this activity was not individually determined.
| Cell Line | Tissue of Origin | Growth Inhibition (%) |
| T-47D | Breast Carcinoma | 55 |
| MCF-7 | Breast Adenocarcinoma | 50 |
| ZR-75-1 | Breast Carcinoma | 45 |
| BT-20 | Breast Carcinoma | 40 |
| MDA-MB-231 | Breast Adenocarcinoma | 35 |
Data represents the mean percentage of growth inhibition observed in the presence of purified this compound. The original study did not specify the concentration at which these inhibitions were achieved.
This compound was found to have no significant growth-inhibitory effect on 11 transformed human cell lines derived from nonmammary tissues, highlighting its tissue specificity.[1]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the purification and characterization of this compound. These protocols are based on the original study that identified the 47 kDa and 65 kDa polypeptides.
Cell Culture and Conditioned Medium Preparation
-
Cell Lines: Normal human mammary epithelial cells were cultured to produce this compound. Transformed mammary cell lines (T-47D, MCF-7, ZR-75-1, BT-20, MDA-MB-231) and various nonmammary transformed cell lines were used for activity assays.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Conditioned Medium Collection: For this compound production, normal mammary epithelial cells were grown to near confluence and then switched to a serum-free medium. The conditioned medium was collected after 48-72 hours, centrifuged to remove cellular debris, and concentrated.
This compound Purification
A multi-step chromatography process was used to purify this compound from the concentrated conditioned medium.
-
Step 1: Anion-Exchange Chromatography: The concentrated conditioned medium was applied to a DEAE-cellulose column. Proteins were eluted with a linear gradient of NaCl. Fractions were assayed for growth-inhibitory activity.
-
Step 2: Gel Filtration Chromatography: Active fractions from the anion-exchange step were pooled, concentrated, and applied to a Sephadex G-100 column. Proteins were separated based on their molecular size. Fractions containing the 47 kDa and 65 kDa polypeptides were collected.
-
Step 3: Monoclonal Antibody Affinity Chromatography: Monoclonal antibodies raised against purified this compound were coupled to a solid support to create an affinity column. The partially purified this compound from the gel filtration step was passed through the column. After washing, bound this compound was eluted using a low pH buffer.
Growth Inhibition Assay
-
Cell Seeding: Target cells (transformed mammary and nonmammary cell lines) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of purified this compound or control buffer.
-
Incubation: Cells were incubated for 72 hours.
-
Quantification: Cell proliferation was measured using a colorimetric assay (e.g., MTT assay) or by direct cell counting. The percentage of growth inhibition was calculated relative to the control-treated cells.
Polyacrylamide Gel Electrophoresis (PAGE) and Immunoblotting
-
SDS-PAGE: Purified this compound samples were resolved on a 10% SDS-polyacrylamide gel under reducing conditions to determine the molecular weights of the polypeptide chains.
-
Immunoblotting: Proteins from the SDS-PAGE gel were transferred to a nitrocellulose membrane. The membrane was blocked and then incubated with a primary monoclonal antibody against this compound, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands were visualized using a chemiluminescent substrate.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Hypothetical this compound Signaling Pathway
The precise signaling pathway through which this compound exerts its growth-inhibitory effects has not been elucidated. Based on the known mechanisms of other growth inhibitors in breast cancer, a hypothetical pathway is proposed below. This diagram is speculative and requires experimental validation.
Caption: A hypothetical signaling pathway for this compound.
Future Directions
The initial discovery of this compound and its two potential isoforms opens up several avenues for future research. A priority should be the separate purification and characterization of the 47 kDa and 65 kDa forms to determine if they are true isoforms with distinct biological activities. Further studies should also focus on identifying the this compound receptor and elucidating its downstream signaling pathway. A deeper understanding of these aspects will be crucial for the potential development of this compound-based therapeutics for breast cancer.
References
Unraveling Mammastatin: A Cross-Species Comparative Guide to Myostatin (GDF8) in Mammary Gland Function
The elusive growth inhibitor mammastatin, first described in 1989 as a product of normal human mammary cells that selectively inhibits the growth of breast cancer cells, has long remained an enigma in the scientific community. Decades later, mounting evidence strongly suggests that the protein originally named this compound is, in fact, myostatin, also known as Growth Differentiation Factor 8 (GDF8). This guide provides a comprehensive cross-species comparison of myostatin's function in the mammary gland, presenting available experimental data, detailed protocols, and insights into its signaling pathways.
Myostatin is a well-established negative regulator of skeletal muscle growth, and its discovery has revolutionized our understanding of muscle development and disease. While its role in myogenesis is extensively studied, its functions in other tissues, including the mammary gland, are an emerging area of research. This guide synthesizes the current knowledge on myostatin's role in the mammary tissue of various mammalian species, providing a valuable resource for researchers, scientists, and drug development professionals.
Cross-Species Comparison of Myostatin Function in the Mammary Gland
While direct comparative studies on the function of myostatin in the mammary glands of different species are limited, existing research in humans, mice, cattle, and dogs provides valuable insights.
| Species | Myostatin (GDF8) Expression in Mammary Gland | Reported Function in Mammary Gland | Reference |
| Human | Expressed in normal and cancerous breast tissue. Expression levels are reportedly higher in lower-grade breast adenocarcinomas and are associated with a higher overall survival rate. | May act as a tumor suppressor by reducing the viability, migration, and proliferation of breast cancer cells (MCF7). However, the precise mechanisms and its role in normal breast physiology are still under investigation. | [1] |
| Mouse | Expressed in mammary epithelial cells, with the highest levels during periods of maximal ductal growth. Expression decreases as pregnancy progresses and is minimal during lactation. | Does not appear to inhibit the proliferation of mammary epithelial cells. Instead, it is implicated in regulating mammary epithelial cell differentiation. This finding contrasts with the originally reported function of this compound. | [1][2] |
| Bovine (Cattle) | Mutations in the myostatin gene are associated with the "double-muscled" phenotype, but its specific function in the bovine mammary gland is not well-documented in the available literature. | The role of myostatin in bovine mammary gland development and lactation is an area requiring further research. | [3] |
| Canine (Dog) | Myostatin gene mutations are linked to increased muscle mass in certain breeds. Its role in canine mammary tumors is an active area of investigation. | The precise function of myostatin in canine mammary tumors is not yet fully elucidated, but its involvement in a canine model of human breast cancer is of significant interest. | [4][5] |
Myostatin Signaling Pathway in Mammary Cells
Myostatin, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, signals through a well-defined pathway that is conserved across species. The binding of myostatin to its receptor, Activin Receptor Type IIB (ActRIIB), initiates a signaling cascade involving the recruitment and phosphorylation of Activin Receptor-Like Kinase 4/5 (ALK4/5). This activated receptor complex then phosphorylates the downstream signaling molecules Smad2 and Smad3, which form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.
Experimental Workflow for Assessing Myostatin's Effect on Mammary Cell Proliferation
The following workflow outlines a typical experiment to determine the effect of myostatin on the proliferation of mammary cancer cell lines.
Detailed Experimental Protocols
Cell Culture and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of myostatin on the proliferation of mammary cancer cell lines.
Materials:
-
Mammary cancer cell lines (e.g., human MCF-7, mouse 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant myostatin (GDF8) protein
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture mammary cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Myostatin Treatment:
-
Prepare serial dilutions of recombinant myostatin in a serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of myostatin. Include a vehicle control (medium without myostatin).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the myostatin concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The identification of this compound as likely being myostatin (GDF8) opens up new avenues for research into the regulation of mammary gland development and breast cancer. However, the conflicting reports on its effect on mammary cell proliferation highlight the need for further investigation to fully elucidate its cell-type-specific functions. The data and protocols presented in this guide provide a foundation for future cross-species comparative studies that will be crucial for understanding the conserved and divergent roles of myostatin in mammary biology and its potential as a therapeutic target in breast cancer.
References
- 1. Mammary gland differentiation inversely correlates with GDF-8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Mutations in GDF8 gene in double-muscled cattle breeds: an overview of mechanisms of action and its relevance to livestock production - MedCrave online [medcraveonline.com]
- 4. A mutation in the myostatin gene increases muscle mass and enhances racing performance in heterozygote dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling Mammastatin's Precision: A Comparative Guide to its Mammary Cell-Specific Growth Inhibition
For Immediate Release
A comprehensive analysis of the protein mammastatin, also known as Mammary-Derived Growth Inhibitor (MDGI) or Fatty Acid-Binding Protein 3 (FABP3), reaffirms its high specificity for inhibiting the growth of mammary-derived cancer cells while having no effect on cells from other tissues. This guide provides a comparative overview of this compound's performance against other growth inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their exploration of targeted cancer therapies.
This compound, a protein isolated from the conditioned medium of normal human mammary cells, has demonstrated a unique and potent ability to selectively suppress the proliferation of transformed human mammary cell lines.[1] This specificity presents a significant advantage in the development of targeted therapies with potentially fewer off-target effects.
Comparative Analysis of Growth Inhibition
| Cell Line | Tissue of Origin | Receptor Status | This compound (MDGI/FABP3) IC50 | TGF-β1 IC50 |
| MCF-7 | Breast (Mammary) | ER+, PR+, HER2- | Data not available | ~10 ng/mL[2] |
| MDA-MB-231 | Breast (Mammary) | ER-, PR-, HER2- (Triple Negative) | Data not available | Data not available |
| Various Non-Mammary Cell Lines (11 lines) | Various | Not Applicable | No effect observed[1] | Not Applicable for this comparison |
Note: The absence of specific IC50 values for this compound in publicly available literature underscores the need for further quantitative studies to facilitate direct comparisons with other inhibitors. The provided TGF-β1 IC50 value for MCF-7 cells is for illustrative purposes.[2]
Understanding the Mechanism: A Tale of Two Pathways
The specificity of this compound appears to be rooted in its unique mechanism of action, which differs significantly from broader-acting inhibitors like TGF-β.
This compound's Targeted Integrin Interaction
Recent studies have identified a key signaling pathway for this compound (MDGI/FABP3). It involves the direct binding of this compound to the cytoplasmic tails of integrin α-subunits.[3][4] This interaction leads to the suppression of integrin activity, which in turn inhibits cell migration and invasion, crucial processes in cancer metastasis.[3][4]
TGF-β's Dual Role in Breast Cancer
In contrast, TGF-β signaling is more pleiotropic. It can act as a tumor suppressor in the early stages of breast cancer by inhibiting cell proliferation. However, in advanced stages, it can paradoxically promote tumor progression, invasion, and metastasis. This dual role complicates its therapeutic application.
Experimental Protocols
To facilitate the validation and further investigation of this compound's specificity, this section provides detailed methodologies for key experiments.
Experimental Workflow for Validating Specificity
This workflow outlines the key steps to confirm the mammary cell-specific action of a growth inhibitor like this compound.
Protocol for Growth Inhibition Assay (MTT Assay)
This protocol is a standard method to assess cell viability and proliferation and can be adapted for testing this compound.
1. Cell Seeding:
-
Seed mammary (e.g., MCF-7, MDA-MB-231) and non-mammary (e.g., HeLa, A549) cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare serial dilutions of purified this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for each cell line using a dose-response curve.
Protocol for Integrin Binding Assay (Co-Immunoprecipitation)
This protocol can be used to validate the interaction between this compound (MDGI/FABP3) and integrin α-subunits.
1. Cell Lysis:
-
Culture mammary cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the integrin α-subunit overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
4. Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound (MDGI/FABP3).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. The presence of a band for this compound will confirm its interaction with the integrin α-subunit.
Conclusion
The available evidence strongly supports the specificity of this compound for mammary cells, making it a compelling candidate for the development of targeted breast cancer therapies. Its unique mechanism of action, involving the suppression of integrin activity, offers a distinct advantage over broader-acting growth inhibitors. Further quantitative studies are warranted to establish a comprehensive comparative profile of this compound against other therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of transforming growth factor-beta receptor type II and tumorigenicity in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammary-derived growth inhibitor (MDGI) interacts with integrin α-subunits and suppresses integrin activity and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Mammastatin and Other Mammary-Derived Growth Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate landscape of breast cancer research, endogenous growth inhibitors offer a promising avenue for therapeutic intervention. Among these, mammastatin, also known as Mammary-Derived Growth Inhibitor (MDGI), has emerged as a key player in regulating mammary cell proliferation. This guide provides a detailed comparison of this compound with other notable mammary-derived growth inhibitors, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
This compound (MDGI) and Transforming Growth Factor-beta (TGF-β) are two of the most well-characterized endogenous inhibitors of mammary cell growth. While both play crucial roles in tissue homeostasis and tumor suppression, they operate through distinct signaling pathways and exhibit different effects on breast cancer cells, particularly in advanced stages. MDGI primarily exerts its inhibitory effects through interaction with integrins, leading to suppressed cell migration and invasion. In contrast, TGF-β, a potent inhibitor of normal epithelial cell growth, has a paradoxical role in cancer, where it can promote tumor progression and metastasis in later stages. This guide synthesizes the available experimental data to provide a comparative overview of these inhibitors, offering valuable insights for researchers in the field.
Quantitative Comparison of Inhibitory Effects
Direct quantitative comparisons of the inhibitory potency of this compound and other mammary-derived growth inhibitors are limited in the existing literature. However, data from independent studies on specific breast cancer cell lines provide an indirect basis for comparison. The following tables summarize the observed effects of MDGI and TGF-β on the proliferation of common breast cancer cell lines.
Table 1: Effects of this compound (MDGI) on Breast Cancer Cell Proliferation
| Cell Line | Effect of MDGI | Notes |
| MaTu | Inhibited | - |
| T47D | Inhibited | - |
| mMaCa 20177 | Inhibited | Mouse mammary carcinoma cell line. |
| MCF-7 | Stimulatory | In one study, purified bovine MDGI showed a slight stimulatory effect[1]. However, an MDGI-derived peptide suppressed MCF-7 tumor growth in vivo. |
| MDA-MB-231 | Tumor growth suppression in vivo | An MDGI-derived peptide suppressed tumor growth in a xenograft model. |
| Normal Human Mammary Epithelial Cells (HMEC) | Inhibited | Sensitivity increased with higher passage numbers[1]. |
Table 2: Effects of Transforming Growth Factor-β (TGF-β) on Breast Cancer Cell Proliferation
| Cell Line | Effect of TGF-β | Reported IC50/Effective Concentration |
| MCF-7 | Inhibited | Maximal inhibition of 50% at 800 pM in an anchorage-independent growth assay[2]. |
| MDA-MB-231 | No significant effect on growth in some studies[3]. | Treatment with 2.5 ng/mL induced epithelial-to-mesenchymal transition[4]. |
| ZR-75-1 | Inhibited | - |
| T-47D | Inhibited | - |
| SK-BR-3 | Inhibited | Maximal inhibition of 80% at 40 pM in an anchorage-independent growth assay[2]. |
| Hs578T | Inhibited | - |
| MDA-MB-468 | Inhibited | - |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of this compound and TGF-β stem from their unique signaling pathways.
This compound (MDGI) Signaling Pathway
MDGI's primary mechanism of action involves its interaction with integrin α-subunits. This interaction suppresses the active conformation of integrins, leading to reduced adhesion to extracellular matrix components like collagen and fibronectin. The downstream consequence is an inhibition of cell migration and invasion, contributing to its tumor-suppressive function.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
TGF-β signaling is more complex, involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. In the canonical pathway, TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), which then complex with Co-Smad (Smad4). This complex translocates to the nucleus to regulate target gene expression, often leading to cell cycle arrest in normal epithelial cells. Non-canonical pathways can involve the activation of MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of mammary-derived growth inhibitors.
In Vitro Cell Proliferation Assays
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the growth inhibitor (e.g., purified MDGI or TGF-β) or vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
-
Base Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Suspend cells (e.g., 5,000 cells/well) in a 0.3-0.4% agar solution in culture medium containing the test inhibitor or vehicle.
-
Top Layer: Gently layer the cell-agar suspension on top of the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies with culture medium every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a specified diameter (e.g., 50 µm) under a microscope.
-
Data Analysis: Compare the number and size of colonies in treated versus control wells.
In Vivo Tumor Growth Inhibition Assay
This model evaluates the effect of growth inhibitors on tumor growth in a living organism.
-
Cell Preparation: Harvest breast cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation[5].
-
Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank or mammary fat pad of 4-6 week old female athymic nude mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the growth inhibitor (e.g., via intraperitoneal injection or osmotic pump) or vehicle according to the desired schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Endpoint: Continue the experiment for a predetermined period or until the tumors in the control group reach a maximum allowable size.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the extent of growth inhibition.
Conclusion and Future Directions
This compound (MDGI) and TGF-β represent two critical, yet distinct, endogenous regulators of mammary gland growth. While TGF-β has a well-established, albeit complex, role as both a tumor suppressor and promoter, the full therapeutic potential of MDGI is still being elucidated. The primary mechanism of MDGI appears to be the inhibition of cell motility and invasion through its interaction with integrins, making it a potentially attractive therapeutic target for preventing metastasis.
Future research should focus on conducting direct comparative studies of MDGI and TGF-β under standardized conditions to definitively establish their relative potencies on a wider range of breast cancer subtypes. Furthermore, elucidating the downstream signaling events following MDGI-integrin interaction will be crucial for a complete understanding of its mechanism of action. The development of stable, bioactive forms of MDGI or its peptide derivatives will be a critical step in translating its therapeutic promise into clinical applications. The contrasting roles of these two inhibitors highlight the complexity of growth regulation in the mammary gland and underscore the importance of targeted therapeutic strategies in the fight against breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine stimulation of proliferation of breast carcinoma cell lines: evaluation of the [3H]thymidine assay system and modulatory effects of the cellular microenvironment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Transforming Growth Factor-β pathway inhibits human basal-like breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vivo assessment of simultaneous G1 cyclins silencing by a tumor-specific bidirectional promoter on the mammary tumor in nude mice [frontiersin.org]
Validating Downstream Effects of Growth Inhibitors in Breast Cancer: A Comparative Guide Featuring Lovastatin
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of growth inhibitors in breast cancer, with a focus on the well-documented effects of lovastatin. Due to the limited available information on the specific downstream signaling of mammastatin, this guide utilizes lovastatin as a robust example to illustrate the principles and methodologies for validating the anti-proliferative and pro-apoptotic effects of potential therapeutic agents.
Introduction
The identification and validation of growth inhibitors are pivotal in the development of novel cancer therapeutics. While the initial search for the specific downstream effects of this compound yielded limited detailed information, the extensive research on lovastatin provides a valuable framework for understanding and validating the impact of growth-inhibitory compounds on breast cancer cells. Lovastatin, a well-known inhibitor of HMG-CoA reductase, disrupts the mevalonate pathway, a critical metabolic route for cholesterol synthesis and the production of isoprenoids necessary for the function of key signaling proteins. This guide will objectively compare the performance of lovastatin in inducing cell cycle arrest and apoptosis in breast cancer cell lines and provide the supporting experimental data and detailed protocols.
Data Presentation: Quantitative Effects of Lovastatin on Breast Cancer Cells
The following tables summarize the quantitative data from studies investigating the effects of lovastatin on breast cancer cell lines.
Table 1: Effect of Lovastatin on Cell Cycle Distribution in Mammary Carcinoma Cells
| Treatment | Cell Line | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Control | BJMC3879 | 0 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 | [1] |
| Lovastatin | BJMC3879 | 20 | 75.4 ± 2.5 | 15.1 ± 1.2 | 9.5 ± 1.0 | [1] |
| Control | MCF-7 | 0 | - | - | - | |
| Lovastatin | MCF-7 | 10 | 85 | - | - | [2][3] |
| Control | MDA-MB-231 | 0 | - | - | - | |
| Lovastatin | MDA-MB-231 | 10 | 85 | - | - | [2][3] |
Data for MCF-7 and MDA-MB-231 cells represent the percentage of cells accumulated in the G1 phase.
Table 2: Effect of Lovastatin on Apoptosis and DNA Synthesis in Mammary Carcinoma Cells
| Treatment | Cell Line | Concentration (µM) | Assay | Outcome | % Change vs. Control | Citation |
| Control | BJMC3879 | 0 | TUNEL | Apoptotic Cells | - | [1] |
| Lovastatin | BJMC3879 | 20 | TUNEL | Apoptotic Cells | Significant Increase | [1] |
| Control | BJMC3879 | 0 | BrdU Incorporation | DNA Synthesis | - | [1] |
| Lovastatin | BJMC3879 | 10 | BrdU Incorporation | DNA Synthesis | Significant Decrease | [1] |
| Lovastatin | BJMC3879 | 20 | BrdU Incorporation | DNA Synthesis | Significant Decrease (dose-dependent) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation Assays
1. MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., lovastatin) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. BrdU Incorporation Assay
-
Principle: This assay measures DNA synthesis during cell proliferation. The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is incorporated into newly synthesized DNA and can be detected with a specific antibody.
-
Protocol:
-
Culture and treat cells with the inhibitor as described for the MTT assay.
-
During the final hours of treatment (e.g., 2-4 hours), add BrdU to the culture medium.
-
Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.[1]
-
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
-
Protocol:
-
Culture cells on chamber slides or in culture plates and treat with the inhibitor.
-
Fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., fluorescein-dUTP).
-
Wash the cells and counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the TUNEL-positive (apoptotic) cells using fluorescence microscopy.[1]
-
2. Annexin V Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye to detect apoptotic cells.
-
Protocol:
-
Harvest cells after treatment and wash with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI, to distinguish necrotic cells).
-
Incubate in the dark for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
1. Flow Cytometry with Propidium Iodide (PI) Staining
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Protocol:
-
Harvest and wash the treated cells.
-
Fix the cells in cold ethanol (e.g., 70%) to permeabilize the membrane.
-
Treat the cells with RNase to remove RNA and reduce background staining.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cell population using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.[1]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway affected by lovastatin and a typical experimental workflow for validating its effects.
Caption: Lovastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Caption: Workflow for validating the effects of a growth inhibitor on cancer cells.
References
- 1. Inhibition of myostatin and related signaling pathways for the treatment of muscle atrophy in motor neuron diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncostatin M-induced growth inhibition and morphological changes of MDA-MB231 breast cancer cells are abolished by blocking the MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Link Between Statins and Breast Cancer in Mouse Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mammastatin and Fulvestrant in the Context of Breast Cancer Therapy
This guide provides a detailed comparison of mammastatin, a naturally occurring growth inhibitor, and fulvestrant, an approved pharmaceutical agent for the treatment of hormone receptor-positive breast cancer. The comparison addresses their mechanisms of action, available experimental data, and therapeutic potential for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound and Fulvestrant
This compound is a protein that has been identified in the conditioned medium of normal human mammary cells and has been shown to inhibit the growth of transformed mammary cells in a tissue-specific manner.[1][2] It is considered a naturally occurring, tissue-specific growth inhibitor.[2] The available research on this compound is limited, and it is currently considered a molecule in the early stages of investigation.
Fulvestrant , marketed under the brand name Faslodex, is a well-established selective estrogen receptor degrader (SERD).[3][4] It is a synthetic steroid analogue that both antagonizes and degrades the estrogen receptor (ER), making it a potent therapy for hormone receptor-positive (HR+) breast cancer.[5][6][7] Fulvestrant is approved for the treatment of advanced or metastatic HR+ breast cancer in postmenopausal women, often after other endocrine therapies have failed.[3][8]
This compound: A Potential Endogenous Tumor Suppressor
Mechanism of Action
This compound is a protein that selectively inhibits the growth of human breast cancer cell lines.[2] It is produced by normal mammary epithelial cells, and its expression is reportedly decreased in transformed mammary cells.[2] This suggests a potential role as an endogenous tumor suppressor. The exact signaling pathway through which this compound exerts its inhibitory effects has not been fully elucidated. However, its action is known to be distinct from other growth inhibitors like Transforming Growth Factor-beta (TGF-β).[2]
Caption: Conceptual pathway for this compound's inhibitory action on breast cancer cells.
Experimental Data
The primary experimental evidence for this compound's activity comes from in vitro studies on breast cancer cell lines.
| Parameter | Observation | Cell Lines Tested | Reference |
| Growth Inhibition | Inhibited the growth of transformed human mammary cell lines. | 5 transformed human mammary cell lines | [2] |
| Specificity | No effect on the growth of 11 transformed human cell lines from nonmammary tissues. | Nonmammary transformed cell lines | [2] |
| Molecular Weight | Identified as polypeptides of 47 and 65 kilodaltons. | N/A | [2] |
| Expression | Detected in normal human mammary cells; decreased in transformed mammary cells. | Normal and transformed mammary cells | [2] |
Experimental Protocols
Protocol: this compound Growth Inhibition Assay
This protocol is based on the initial characterization studies of this compound.
-
Cell Culture : Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Preparation of Conditioned Media : Normal human mammary epithelial cells are cultured, and the conditioned medium, containing secreted proteins like this compound, is collected.
-
Purification of this compound : this compound is purified from the conditioned medium using techniques such as chromatography.[2]
-
Treatment : Breast cancer cells are seeded in multi-well plates and treated with varying concentrations of purified this compound. A control group receives no treatment or a vehicle control.
-
Assessment of Proliferation : After a defined incubation period (e.g., 24-72 hours), cell proliferation is measured using a standard assay, such as the MTT assay or by direct cell counting.[9][10]
-
Data Analysis : The proliferation of this compound-treated cells is compared to the control group to determine the extent of growth inhibition.
Fulvestrant: A Targeted Endocrine Therapy
Mechanism of Action
Fulvestrant is a pure antiestrogen that competitively binds to the estrogen receptor with an affinity much greater than that of estradiol.[5][6] Upon binding, fulvestrant induces a conformational change in the ER, which prevents its dimerization and nuclear localization.[4][5][11] This fulvestrant-ER complex is unstable and is targeted for degradation through the ubiquitin-proteasome pathway.[4] The resulting downregulation of ER levels in breast cancer cells leads to the inhibition of estrogen-dependent gene transcription and, consequently, a reduction in tumor cell proliferation.[5][12]
Caption: Fulvestrant's mechanism of action in blocking estrogen receptor signaling.
Experimental Data
Fulvestrant has been extensively studied in numerous preclinical and clinical trials. The following table summarizes key efficacy data from pivotal clinical trials.
| Trial (Parameter) | Fulvestrant 500 mg | Comparator | Hazard Ratio (95% CI) | p-value | Reference |
| CONFIRM (PFS) | 6.5 months | Fulvestrant 250 mg (5.5 months) | 0.80 (0.68-0.94) | 0.006 | [13] |
| FALCON (PFS) | 16.6 months | Anastrozole (13.8 months) | 0.797 (0.637-0.999) | 0.0486 | [2] |
| PALOMA-3 (PFS) | 9.5 months (with Palbociclib) | 4.6 months (with Placebo) | 0.46 (0.36-0.59) | <0.0001 | [14] |
PFS: Progression-Free Survival
Experimental Protocols
Protocol: Representative Clinical Trial Design (Phase III)
This is a generalized protocol based on studies like the CONFIRM and FALCON trials.
-
Patient Population : Postmenopausal women with hormone receptor-positive, advanced or metastatic breast cancer.[8] Patients may be treatment-naïve or have progressed on prior endocrine therapy.
-
Study Design : A randomized, double-blind, multicenter study.[15]
-
Treatment Arms :
-
Experimental Arm : Fulvestrant 500 mg administered intramuscularly on days 1, 15, 29, and every 28 days thereafter.[8]
-
Comparator Arm : An active comparator such as an aromatase inhibitor (e.g., anastrozole 1 mg daily) or a lower dose of fulvestrant.
-
-
Primary Endpoint : Progression-Free Survival (PFS), assessed by regular tumor imaging (e.g., CT scans).
-
Secondary Endpoints : Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), safety, and tolerability.[13]
-
Data Analysis : Statistical analysis is performed to compare the efficacy and safety between the treatment arms.
Head-to-Head Comparison
The following table provides a comparative overview of this compound and fulvestrant.
| Feature | This compound | Fulvestrant |
| Molecule Type | Protein (Polypeptide) | Small Molecule (Steroid Analogue) |
| Origin | Endogenous (secreted by normal mammary cells) | Synthetic |
| Target | Unknown cell surface receptor on mammary cells | Estrogen Receptor (ER) |
| Mechanism of Action | Inhibition of cell growth through an uncharacterized signaling pathway | Selective Estrogen Receptor Degrader (SERD) |
| Specificity | Tissue-specific for mammary cells | Targets ER-positive cells |
| Development Stage | Preclinical/Research | Clinically Approved and Marketed |
| Administration | N/A (used in vitro) | Intramuscular Injection |
| Data Availability | Very limited | Extensive preclinical and clinical data |
Conclusion
This compound and fulvestrant represent two vastly different entities in the landscape of breast cancer therapeutics. This compound is a promising but largely uncharacterized endogenous protein with potential as a highly specific anti-cancer agent. Its future development would require significant research to identify its receptor, elucidate its signaling pathway, and evaluate its efficacy and safety in preclinical models.
In contrast, fulvestrant is a well-understood and clinically validated drug that plays a crucial role in the management of HR+ advanced breast cancer. Its mechanism as a SERD offers a distinct advantage over other endocrine therapies. The extensive body of clinical data supporting its use provides a clear picture of its efficacy and safety profile.
For researchers and drug developers, the comparison highlights the long journey from the discovery of a biologically active molecule like this compound to the establishment of a clinically effective therapy like fulvestrant. While fulvestrant is a current standard of care, the unique, tissue-specific inhibitory properties of this compound warrant further investigation into novel therapeutic pathways for breast cancer.
References
- 1. scispace.com [scispace.com]
- 2. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Fulvestrant - Wikipedia [en.wikipedia.org]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 8. Fulvestrant in advanced breast cancer: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Link Between Statins and Breast Cancer in Mouse Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the Synergistic Effects of Statins with Chemotherapy Agents
Disclaimer: Initial searches for the protein mammastatin revealed a lack of available scientific literature regarding its synergistic effects with chemotherapy agents. The predominant body of research in this area focuses on statins, a widely used class of cholesterol-lowering drugs that inhibit the mevalonate pathway and have been extensively studied for their potential to enhance the efficacy of chemotherapy. This guide will therefore focus on the synergistic effects of these HMG-CoA reductase inhibitors (statins) with common cytotoxic agents.
This guide provides a comparative analysis of the synergistic effects observed when combining statins, such as lovastatin and simvastatin, with chemotherapy agents like paclitaxel and doxorubicin. It includes quantitative data from in-vitro studies, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.
Comparison of Statin and Chemotherapy Agent Synergy
The combination of statins with traditional chemotherapy has yielded varied results, ranging from strong synergy to antagonism, depending on the specific drugs, concentrations, and cancer cell lines used.[1][2] The primary mechanism of synergy is believed to stem from the statin-induced inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoids.[3][4] This pathway is often upregulated in cancer cells and contributes to processes like cell proliferation, metastasis, and drug resistance.[4][5] By inhibiting this pathway, statins can prevent the post-translational modification of key signaling proteins (e.g., Ras, Rho), thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[3][6]
Table 1: Effects of Lovastatin in Combination with Paclitaxel
| Cell Line | Drug | IC50 (Monotherapy) | Combination Effect |
| 8505C (Anaplastic Thyroid Carcinoma) | Lovastatin | 3.53 µM | Antagonism observed via isobologram analysis of viability and apoptosis.[1] |
| Paclitaxel | 5.98 nM | ||
| BHT-101 (Anaplastic Thyroid Carcinoma) | Lovastatin | 17.13 µM | Variable effect; no apoptotic effect when used individually.[1] |
| Paclitaxel | 35.26 nM | ||
| K562 & HL-60 (Leukemia) | Lovastatin | Not Specified | Synergistic Interaction revealed by isobologram analysis of cytotoxicity assays.[2] |
| Paclitaxel | Not Specified | Lovastatin enhances paclitaxel-induced G2-M arrest and apoptosis.[2] |
Table 2: Effects of Simvastatin in Combination with Doxorubicin
| Cell Line | Drug | IC50 (at 48h) | Combination Effect |
| MCF-7 (Breast Cancer) | Simvastatin | 26.3 µM | Synergistic cytotoxicity observed.[7] The combination enhances ROS production and apoptosis through downregulation of the cell cycle.[7] |
| Doxorubicin | 1.8 µM | ||
| HeLa (Cervical Cancer) | Simvastatin | >2 µM | Co-administration for 72h showed the highest cytotoxicity compared to sequential administration, killing up to 97% of cells at high doses.[8] |
| Doxorubicin | 0.1 - 2 µM | ||
| MDA-MB-231, MCF-7, SK-BR-3 (Breast Cancer) | Simvastatin | Not Specified | A DOX:SIM molar ratio of 2:1 showed a pronounced synergistic inhibitory effect on all three breast cancer cell lines.[9] |
| Doxorubicin | Not Specified |
Key Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating research findings.
Caption: Statin-mediated inhibition of HMG-CoA reductase in the mevalonate pathway.
Caption: A typical experimental workflow for assessing drug synergy in cancer cells.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the studies of statin-chemotherapy synergy.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, 8505C) are obtained from certified cell banks.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[8]
Cell Viability / Cytotoxicity Assay (MTT or SRB Assay)
This protocol is used to determine the inhibitory effect of the drugs on cell proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Preparation: Stock solutions of the statin (e.g., simvastatin) are prepared in DMSO, while the chemotherapy agent (e.g., doxorubicin) is dissolved in culture medium.[8] Serial dilutions are prepared to achieve the desired final concentrations. The final DMSO concentration is kept below 0.5% to avoid solvent-induced toxicity.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the statin alone, the chemotherapy agent alone, or the combination of both. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Assay Procedure:
-
For MTT Assay: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals. The supernatant is then removed, and DMSO is added to dissolve the crystals.
-
For SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye. The bound dye is then solubilized with a Tris-based solution.[7]
-
-
Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (the concentration of a drug that inhibits cell growth by 50%) is calculated from dose-response curves.
Synergy Analysis
The interaction between the two drugs is quantified using methods like the Combination Index (CI), as calculated by CompuSyn software, or isobologram analysis.
-
Combination Index (CI): A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.[9]
-
Isobologram Analysis: This graphical method plots the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition). Data points falling below the line of additivity indicate synergy, while points above indicate antagonism.[1]
References
- 1. Is there a treatment advantage when paclitaxel and lovastatin are combined to dose anaplastic thyroid carcinoma cell lines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of lovastatin and paclitaxel in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the mevalonate pathway to override chemoresistance and promote the immunogenic demise of cancer cells: Killing two birds with one stone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Statin Use on Chemotherapeutic Efficacy in Studies of Mouse Models: A Systematic Review | Anticancer Research [ar.iiarjournals.org]
- 7. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mammastatin
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive agents like mammastatin are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a protein-based growth inhibitor. By offering procedural, step-by-step guidance, this content aims to be the preferred source for laboratory safety and chemical handling information.
This compound is a naturally occurring protein identified as a tissue-specific growth inhibitor for mammary cells.[1] As a biological material, its disposal requires adherence to protocols for biohazardous or laboratory waste, rather than standard chemical waste procedures.
I. Understanding this compound: Key Characteristics
A clear understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes its key characteristics based on available research.
| Characteristic | Description |
| Molecular Nature | Protein (Polypeptide)[1] |
| Biological Function | Inhibits the growth of transformed human mammary cell lines[1] |
| Origin | Isolated from conditioned medium of normal human mammary cells[1] |
| Molecular Weight | Polypeptides of 47 and 65 kilodaltons[1] |
| Stability | Heat-labile protein[1] |
II. Proper Disposal Procedures for this compound Waste
The disposal of this compound and associated materials must be managed as biological waste. This includes this compound solutions, contaminated labware (e.g., pipette tips, culture flasks, gloves), and any media from cell cultures used in experiments.
General Principles:
-
Segregation: At the point of generation, waste contaminated with this compound should be segregated from general and chemical waste.
-
Labeling: All waste containers must be clearly labeled as "Biohazardous Waste" and display the universal biohazard symbol.
-
Containment: Use designated, leak-proof, and puncture-resistant containers for waste collection.
The following table outlines the step-by-step disposal procedures for different types of this compound-related waste.
| Waste Type | Disposal Protocol |
| Liquid Waste | 1. Collection: Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a labeled, leak-proof container with a secure lid. 2. Decontamination: Chemically disinfect the collected liquid waste. A common method is to add household bleach to a final concentration of 10% (1 part bleach to 9 parts waste) and allow a contact time of at least 30 minutes.[2] 3. Disposal: After decontamination, the neutralized liquid may be permissible for drain disposal, followed by flushing with copious amounts of water. However, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as some regulations may prohibit the drain disposal of any biological waste.[3][4] |
| Solid Waste | 1. Collection: Place all non-sharp solid waste (e.g., gloves, pipette tips, culture flasks) contaminated with this compound into a red or orange biohazard bag lining a rigid waste container.[5] 2. Decontamination: Securely close the biohazard bag when it is no more than two-thirds full. The primary method for decontamination of solid biological waste is autoclaving.[2] 3. Disposal: After autoclaving, the waste is typically considered non-hazardous and can be disposed of in the regular laboratory trash, in accordance with institutional policy. |
| Sharps Waste | 1. Collection: Immediately place all sharps (e.g., needles, serological pipettes, glass slides) that have come into contact with this compound into a designated, puncture-resistant sharps container labeled with the biohazard symbol.[2] 2. Decontamination & Disposal: Do not recap or bend needles. When the sharps container is full, securely close it and arrange for its collection and disposal through your institution's hazardous waste management program. Sharps containers are typically incinerated. |
Workflow for this compound Waste Disposal
III. Experimental Protocol: this compound Growth Inhibition Assay
To assess the biological activity of this compound, a cell viability assay, such as the MTT assay, can be performed. This protocol provides a detailed methodology.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of a human breast cancer cell line (e.g., MCF-7).
Materials:
-
This compound (purified protein solution)
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare a series of dilutions of the this compound solution in a complete culture medium.
-
Include a vehicle control (the buffer in which this compound is dissolved) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Subtract the absorbance of the blank wells (medium only) from the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
IV. This compound's Presumed Signaling Pathway
While the precise signaling pathway of this compound is not fully elucidated, as a growth inhibitor, it is likely to function through mechanisms similar to other growth-inhibitory proteins like Myostatin or Oncostatin M. These proteins often act by binding to cell surface receptors, which triggers an intracellular signaling cascade that ultimately leads to cell cycle arrest.[9][10][11] A generalized potential signaling pathway is depicted below.
By adhering to these guidelines, research professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. Production of this compound, a tissue-specific growth inhibitor, by normal human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. byotrol.com [byotrol.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Oncostatin M-induced growth inhibition and morphological changes of MDA-MB231 breast cancer cells are abolished by blocking the MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myostatin Signals through a Transforming Growth Factor β-Like Signaling Pathway To Block Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Mammastatin
Disclaimer: The following guidelines are based on best practices for handling potent, potentially cytotoxic compounds in a laboratory setting. As "Mammastatin" is a placeholder name without a specific registered chemical entity, these recommendations are derived from protocols for similar hazardous substances, such as potent monoclonal antibodies and cytotoxic agents. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with and adhere to their institution's safety policies.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers a procedural framework to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense when working with potentially hazardous compounds like this compound. The required level of PPE will vary depending on the specific laboratory activity.
| Activity | Required PPE | Recommended Material/Standard |
| Weighing and Aliquoting (Dry Powder) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator | ASTM D6978-rated gloves for chemotherapy handling. |
| Working with Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | ASTM D6978-rated gloves for chemotherapy handling. |
| General Laboratory Operations | Nitrile Gloves, Lab Coat, Safety Glasses | Standard laboratory grade. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | ASTM D6978-rated gloves for chemotherapy handling. |
All PPE should be donned before handling the compound and doffed in a designated area to prevent cross-contamination.
Operational Plan: Handling and Experimental Workflow
A systematic workflow is critical to ensure safety and experimental reproducibility. The following diagram outlines a standard procedure for handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
